N-(2-Aminophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXAYYWSDIKNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043854 | |
| Record name | 2-Aminoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34801-09-7, 555-48-6 | |
| Record name | o-Aminoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034801097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34801-09-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Aminoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-AMINOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB34XRQ95V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Aminophenyl)acetamide
Abstract: This document provides a comprehensive technical overview of the core properties of N-(2-Aminophenyl)acetamide (also known as 2'-Aminoacetanilide). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications as a key synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Core Physicochemical Properties
This compound is an organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1][2] Its core structure consists of an acetamide group attached to a phenyl ring, which also bears an amino group at the ortho position.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3][4] |
| Synonyms | 2'-Aminoacetanilide, o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine | [1][5] |
| CAS Number | 34801-09-7 | [1][5][6] |
| Molecular Formula | C₈H₁₀N₂O | [5][7] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | Solid; White or slightly yellow crystalline powder | [5][7] |
| Melting Point | 133-137 °C (lit.) | [6][7][8][9] |
| Boiling Point | 361.5 ± 25.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| InChI Key | MPXAYYWSDIKNTP-UHFFFAOYSA-N | [3][5][9] |
| SMILES | CC(=O)NC1=CC=CC=C1N | [1][3][9] |
Experimental Protocols
This section details the common experimental procedures for the synthesis and subsequent characterization of this compound.
Synthesis Protocol: Catalytic Hydrogenation
A prevalent method for synthesizing this compound is through the catalytic hydrogenation of 2-nitroacetanilide.[1][9] This reaction involves the reduction of the nitro group to an amino group.
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitroacetanilide in a suitable solvent, such as methanol, in a reaction vessel designed for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount is typically a small percentage of the starting material's weight.
-
Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 40 psi) and stir the mixture vigorously at room temperature.[10]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Wash the filter cake with additional solvent to ensure all the product is collected.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as absolute ethanol, to obtain a high-purity solid.[10]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization Protocols
Following synthesis and purification, the identity and purity of this compound are confirmed using various spectroscopic and physical methods.
1. Melting Point Determination:
-
Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The range of temperature from the first appearance of liquid to the complete melting of the solid is recorded and compared to the literature value (133-137 °C).[7][8]
2. Infrared (IR) Spectroscopy:
-
Protocol: An IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3] The solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Key characteristic peaks for N-H stretches (from both amine and amide groups), C=O stretch (amide), and aromatic C-H and C=C bonds are analyzed to confirm the functional groups present in the molecule.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[3] A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ), integration values, and splitting patterns of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise molecular structure and confirm the identity of the compound.
4. Mass Spectrometry (MS):
-
Protocol: Mass spectrometry is used to determine the molecular weight of the compound.[4][11] A sample is introduced into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 150.18 g/mol ), helping to confirm its identity.[3][4]
Caption: Standard workflow for analytical characterization.
Biological Activity and Applications
This compound is primarily recognized for its role as a versatile synthetic intermediate rather than for its direct biological activity.[1] Acetamide derivatives, in general, have attracted significant interest in medicinal chemistry for a range of biological activities, including potential anti-inflammatory and antioxidant effects.[12][13]
The primary application of this compound is in the synthesis of more complex molecules with established biological and industrial importance.
Key Applications:
-
Benzimidazole Synthesis: It is a key starting material for the preparation of 2-methylbenzimidazole.[1][9] Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.
-
CFTR Inhibitor Synthesis: The compound is used in the synthesis of potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors.[9]
-
Dye Production: It serves as a precursor in the creation of azobenzothiazole dyes.[1][9]
Caption: Key applications of this compound.
Safety and Handling
This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Standard safety precautions should be taken when handling this chemical.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]
It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminoacetanilide [webbook.nist.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. labsolu.ca [labsolu.ca]
- 7. chembk.com [chembk.com]
- 8. 2′-Aminoacetanilide | CAS#:34801-09-7 | Chemsrc [chemsrc.com]
- 9. 2 -Aminoacetanilide 98 34801-09-7 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(2-Aminophenyl)acetamide from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)acetamide from o-phenylenediamine. The selective mono-acetylation of o-phenylenediamine is a critical transformation in organic synthesis, as the product serves as a valuable building block for the preparation of various heterocyclic compounds, including pharmaceuticals and dyes. This document outlines the reaction principles, a detailed experimental protocol, and key characterization data.
Introduction
This compound, also known as o-aminoacetanilide, is an important intermediate in organic synthesis. The primary challenge in its preparation from o-phenylenediamine lies in achieving selective mono-acetylation, as the presence of two nucleophilic amino groups can readily lead to the formation of the di-acetylated byproduct, N,N'-(1,2-phenylene)diacetamide.[1] This guide details a method for the selective mono-acetylation of o-phenylenediamine using acetic anhydride, with careful control of reaction conditions to favor the desired product.
Reaction Principle and Signaling Pathway
The synthesis involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct. To achieve mono-selectivity, the reaction is performed at a low temperature and the acetylating agent is added slowly to maintain a low concentration, thus reducing the likelihood of the second amino group reacting.
Caption: Reaction pathway for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | 256-258 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |
| This compound | C₈H₁₀N₂O | 150.18 | 133-137[2] | 271.72[2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.6 (s, 1H, NH), ~8.5 (d, 1H), ~8.4 (d, 1H), ~8.2 (t, 1H), ~7.9 (t, 1H), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~168.7, ~140.2, ~135.9, ~135.1, ~125.6, ~122.8, ~121.2, ~22.9 |
| FT-IR (KBr) ν (cm⁻¹) | ~3400-3250 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1600-1450 (C=C stretch, aromatic)[3][4] |
Note: ¹H and ¹³C NMR data are estimated based on the closely related compound N-acetyl-2-nitroaniline and general principles of NMR spectroscopy.[5]
Experimental Protocol
This protocol details the selective mono-acetylation of o-phenylenediamine.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed protocol for the selective synthesis of this compound from o-phenylenediamine. By carefully controlling the stoichiometry and reaction temperature, the formation of the desired mono-acetylated product can be maximized. The provided data and experimental workflow serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
An Important Note on CAS Number Identification: Initial searches for CAS number 34801-09-7 often lead to the compound 2'-Aminoacetanilide. However, the context of in-depth analysis for pharmaceutical development strongly suggests that the compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the correct CAS number 3919-74-2 . This document will focus on the latter, a key intermediate in the synthesis of the antibiotic flucloxacillin, while also providing a brief overview of 2'-Aminoacetanilide for clarity.
Introduction
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry.[1] Its primary role is as a critical starting material and a known process-related impurity (designated as Flucloxacillin Impurity D) in the manufacturing of flucloxacillin, a beta-lactam antibiotic.[2][3] Consequently, a thorough understanding of its chemical and physical properties, synthesis, and analysis is paramount for researchers, scientists, and professionals involved in drug development and quality control. This guide provides a comprehensive technical overview of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClFNO₃ | [4] |
| Molecular Weight | 255.63 g/mol | [4] |
| CAS Number | 3919-74-2 | [2] |
| Appearance | White to cream or pale brown powder | [1] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Synthesis and Reactivity
As a crucial intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through various methods, often as a precursor to its acyl chloride for subsequent reactions. One improved synthesis method avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and generate significant chemical waste.[1]
Experimental Protocol: Improved Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its acyl chloride, a key step in the synthesis of flucloxacillin.
Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with high yield and purity.[1]
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)
-
Bis(trichloromethyl) carbonate (9.80g, 33mmol)
-
Tetramethylurea (0.232g, 2mmol)
-
Toluene
-
Reaction vessel with stirring and reflux capabilities
-
Hydrogen chloride absorption system
-
Vacuum distillation apparatus
Procedure:
-
Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene (10 times the mass of the carboxylic acid) to the reaction vessel.
-
Stir the mixture evenly at room temperature.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes, ensuring the hydrogen chloride absorption system is active.
-
Increase the temperature to 110°C and reflux the mixture for 2 hours.
-
After the reaction is complete, recover the toluene via vacuum distillation.
-
Collect the fraction at 168-170°C under a pressure of 0.667 KPa.
-
The collected product is solidified by freezing.
Expected Yield and Purity:
-
Yield: 26.22g (95.7%)
-
Purity (GC): 99.9%
-
Melting Point: 48-52°C
Characterization (¹H-NMR in CDCl₃):
-
δ 2.87 (3H, s)
-
δ 7.08 (1H, t, J=8.8Hz)
-
δ 7.33 (1H, t, J=8.0Hz)
-
δ 7.41-7.47 (1H, m)
Role in Flucloxacillin Synthesis
The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is in the synthesis of the antibiotic flucloxacillin.[3] The carboxylic acid is first converted to its more reactive acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.
Caption: Synthesis of Flucloxacillin
Biological Context and Mechanism of Action of Flucloxacillin
While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is not known to have significant intrinsic biological activity, its role as a precursor to flucloxacillin places it in a critical biological context.[1] Flucloxacillin is a beta-lactam antibiotic that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of Beta-Lactam Antibiotics
Analytical Methodologies
As a known impurity in flucloxacillin preparations, accurate and sensitive analytical methods are required for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: Analysis by Reverse-Phase HPLC
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.[1]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to ensure the elution of both the impurity and the active pharmaceutical ingredient (API).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.
Caption: Pharmaceutical Impurity Analysis Workflow
Toxicology and Safety
The safety data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid indicates that it is a hazardous substance.
| Hazard | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Overview of 2'-Aminoacetanilide (CAS 34801-09-7)
For the purpose of clarification, 2'-Aminoacetanilide is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and dyes. Its properties are distinct from those of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 133-137 °C |
| Uses | Intermediate for 2-Methylbenzimidazole, a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, and Azobenzothiazole dyes. |
References
N-(2-Aminophenyl)acetamide molecular weight and formula
An In-depth Technical Guide to N-(2-Aminophenyl)acetamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2'-aminoacetanilide, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Properties
This compound is an aromatic amine and an amide. Its structure consists of an acetamide group attached to an aniline ring at the ortho position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| CAS Number | 34801-09-7 | [1] |
| Appearance | White to slightly yellow crystalline solid | [4] |
| Melting Point | 133-137 °C | [4] |
| Boiling Point | 271.72 °C (estimate) | [4] |
| Water Solubility | 107.5 g/L at 22 °C | [4] |
| pKa | 14.73 (Predicted) | [4] |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Signals / Peaks | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, amide proton, and methyl protons. | [5] |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and methyl carbon. | [5] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. | [6] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |
Experimental Protocols
This compound is a valuable starting material for the synthesis of various heterocyclic compounds. Below are detailed protocols for its synthesis and its use in the preparation of 2-methylbenzimidazole and azo dyes.
Synthesis of this compound
The most common laboratory and industrial method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide.[1]
Protocol 2.1.1: Catalytic Hydrogenation of 2-Nitroacetanilide
-
Materials: 2-nitroacetanilide, 10% Palladium on Carbon (Pd/C) catalyst, Ethanol (or other suitable solvent), Hydrogen gas source, Filtration apparatus (e.g., Celite bed).
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system.
-
Caption: Synthesis workflow for this compound.
Application in Heterocyclic Synthesis: 2-Methylbenzimidazole
This compound can be readily cyclized to form benzimidazole derivatives. A common method involves the reaction with an acid, such as acetic acid.[7]
Protocol 2.2.1: Synthesis of 2-Methylbenzimidazole
-
Materials: this compound (or o-phenylenediamine), Acetic acid, Toluene (optional solvent), Sodium hydroxide solution (for neutralization), Filtration apparatus.
-
Procedure:
-
Combine this compound and acetic acid in a round-bottom flask. Toluene can be used as a solvent.[8]
-
Heat the reaction mixture under reflux for several hours.[8]
-
Monitor the completion of the reaction using TLC.
-
After cooling, slowly neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline.[7]
-
The crude 2-methylbenzimidazole will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold water.[7]
-
The product can be purified by recrystallization from an appropriate solvent.
-
Caption: Synthesis of 2-Methylbenzimidazole from this compound.
Application in Dye Synthesis: Azo Dyes
The primary amine group on this compound allows it to be used as a diazo component in the synthesis of azo dyes.
Protocol 2.3.1: General Synthesis of an Azo Dye
-
Materials: this compound, Hydrochloric acid, Sodium nitrite, A coupling component (e.g., β-naphthol), Sodium hydroxide, Ice.
-
Procedure:
-
Diazotization:
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
-
Isolation:
-
Collect the dye by vacuum filtration.
-
Wash the solid with cold water and dry.
-
-
Applications in Research and Development
This compound is a crucial building block in several areas:
-
Pharmaceuticals: It is a precursor for benzimidazoles, a class of compounds with a wide range of biological activities including anthelmintic, antifungal, and antiulcer properties.[11]
-
Dye Industry: Its use as a diazo component allows for the synthesis of a variety of azo dyes for textiles and other applications.[1]
-
Materials Science: Derivatives of this compound are investigated for their potential in creating novel organic materials with specific electronic or optical properties.
Conclusion
This compound is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for a range of more complex molecules in the pharmaceutical and dye industries. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
Spectroscopic Profile of N-(2-Aminophenyl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminophenyl)acetamide (o-Aminoacetanilide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational reference for its identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following sections present the quantitative spectroscopic data for this compound, structured for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.22 | d | 1H | Ar-H |
| 7.00 | t | 1H | Ar-H |
| 6.81 | d | 1H | Ar-H |
| 6.68 | t | 1H | Ar-H |
| 4.90 | br s | 2H | -NH₂ |
| 2.15 | s | 3H | -COCH₃ |
| 9.45 | s | 1H | -NH- |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O |
| 143.2 | C-NH₂ |
| 126.8 | C-NHCOCH₃ |
| 126.0 | Ar-C |
| 123.4 | Ar-C |
| 116.3 | Ar-C |
| 115.9 | Ar-C |
| 23.2 | -CH₃ |
Solvent: DMSO-d₆, Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435, 3350 | Strong, Sharp | N-H Stretch (primary amine) |
| 3250 | Strong, Broad | N-H Stretch (secondary amide) |
| 3050 | Medium | C-H Stretch (aromatic) |
| 2925 | Weak | C-H Stretch (aliphatic) |
| 1660 | Strong | C=O Stretch (Amide I) |
| 1620, 1590 | Medium | C=C Stretch (aromatic) |
| 1540 | Strong | N-H Bend (Amide II) |
| 750 | Strong | C-H Bend (ortho-disubstituted aromatic) |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The compound has a molecular weight of 150.18 g/mol .[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 108 | 85 | [M - COCH₂]⁺ |
| 92 | 30 | [C₆H₆N]⁺ |
| 80 | 45 | [C₆H₆N - NH₂]⁺ |
| 65 | 25 | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these methodologies based on the specific instrumentation available.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be optimized for the specific instrument being used.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
Solubility and stability of N-(2-Aminophenyl)acetamide
An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2'-aminoacetanilide or o-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] As an isomer of aminoacetanilide, it serves as a valuable intermediate in the synthesis of various aromatics and heterocyclic compounds, with applications in the pharmaceutical, dye, and pigment industries.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its effective use in drug development, chemical synthesis, and formulation.
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of this compound. It includes detailed experimental protocols for property determination and outlines potential degradation pathways based on its chemical structure.
Physicochemical Properties
This compound is a solid compound at room temperature.[1][2] Its structure consists of an acetamide group and an amino group in the ortho position on a benzene ring. This arrangement allows for intramolecular hydrogen bonding, which can influence its physical properties compared to its meta and para isomers.
Table 1: General Physicochemical Properties of Aminoacetanilide Isomers
| Property | This compound (ortho) | N-(3-Aminophenyl)acetamide (meta) | N-(4-Aminophenyl)acetamide (para) |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [1][3] | 150.18 g/mol [4] | 150.18 g/mol [5][6] |
| Appearance | Yellow colored solid[7] | Slight green colored solid[7] | White to off-white crystalline solid[6][8] |
| Melting Point | 133-137 °C[1] | 87-89 °C[7] | 164–167 °C[6] |
| CAS Number | 34801-09-7[1][2] | 102-28-3[4] | 122-80-5[5][6] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility characteristics can be inferred from its structure and data on related compounds. The presence of both a polar amino group and an acetamide group suggests it will have some solubility in polar solvents.
Table 2: Qualitative and Quantitative Solubility Data of Aminoacetanilides
| Solvent | This compound (ortho) | N-(3-Aminophenyl)acetamide (meta) | N-(4-Aminophenyl)acetamide (para) |
| Water | Slightly soluble (predicted) | 10 to 50 mg/mL at 24 °C[4] | 0.1-1 g/100 mL at 25 °C[6] |
| Alcohols (e.g., Ethanol) | Soluble (predicted) | Soluble (inferred) | Soluble[9] |
| Ether | Soluble (predicted) | Soluble (inferred) | Soluble[9] |
The primary amino group is expected to increase its aqueous solubility compared to its non-aminated analog, acetanilide.[10] However, its overall solubility in water is likely to be limited. Solubility is expected to be pH-dependent due to the basic nature of the aromatic amino group.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).[10]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A UV absorption maximum for the para isomer has been noted at 246 nm, which can be a starting point for method development.[11]
-
Calculation: Calculate the solubility based on the measured concentration, correcting for any dilutions made during the process.[10]
Stability Profile and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[12][13][14] These studies help identify likely degradation products and establish degradation pathways.[13]
The this compound structure contains two primary sites susceptible to degradation: the amide linkage and the primary aromatic amine.
Table 3: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Susceptibility | Primary Degradation Site(s) | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible, especially with heat | Amide bond | o-Phenylenediamine and acetic acid |
| Basic Hydrolysis | Susceptible, especially with heat | Amide bond | o-Phenylenediamine and acetate[10] |
| Oxidation | Susceptible | Primary aromatic amine | Imines, quinone-imines, and colored polymerization products[10] |
| Photolysis | Potentially susceptible | Aromatic system, amino group | Complex radical-mediated products[10] |
| Thermal | Generally stable at moderate temperatures | Amine group at high temperatures | Fragmentation products[10] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are capable of detecting the degradants without overwhelming the parent peak.[15]
4.1.1 Hydrolytic Degradation
-
Protocol: Dissolve this compound in solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Reflux the solutions for a specified period (e.g., 8 hours).[16] If no degradation occurs, stronger conditions (e.g., 1 M acid/base) or longer durations may be used.[16] Neutralize the samples before analysis. Analyze against a control solution in purified water.
4.1.2 Oxidative Degradation
-
Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10] Store the solution at room temperature for a set period (e.g., 24 hours).[16] Protect from light to prevent confounding photodegradation.
4.1.3 Photolytic Degradation
-
Protocol: Expose a solution of the compound, as well as the solid material, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light (dark control) to assess the contribution of thermal degradation.[10]
4.1.4 Thermal Degradation
-
Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze the sample and compare it to a sample stored at the recommended storage condition.
Logical Degradation Pathways
Based on fundamental organic chemistry principles, the primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the amino group.
Analytical Methodologies
A robust, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the buffer should be optimized to ensure good peak shape and resolution.
-
Detector: A UV detector is suitable. A full UV scan of the parent compound should be performed to determine the optimal wavelength for detection. For related compounds, wavelengths around 240-250 nm have been used.[11][17]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing samples from forced degradation studies and demonstrating that all degradant peaks are resolved from the main analyte peak.
Conclusion
While specific published data on the solubility and stability of this compound is limited, a robust understanding can be built from its chemical structure and data from analogous compounds. Its properties are dictated by the amide and primary aromatic amine functional groups. It is predicted to have limited, pH-dependent aqueous solubility and is susceptible to degradation via hydrolysis and oxidation. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to quantitatively determine its solubility and stability profile, which is a prerequisite for its successful application in pharmaceutical development and other scientific endeavors.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 6. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajrconline.org [ajrconline.org]
- 17. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-(2-Aminophenyl)acetamide Derivatives: A Comprehensive Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this scaffold, including the acetamide linkage and the aminophenyl group, provide a unique platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Not Specified | Not Specified | [1] |
| Phenoxy acetamide derivative I | MCF-7 (Breast) | > 100 | [2] |
| HepG2 (Liver) | 6.9 ± 0.7 | [2] | |
| Phenoxy acetamide derivative II | MCF-7 (Breast) | > 100 | [2] |
| HepG2 (Liver) | 12.5 ± 1.3 | [2] | |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b | A375 (Melanoma) | Not Specified | [3] |
| N-(2-hydroxyphenyl)acetamide (NA-2) | U87 (Glioblastoma) | 0.33 mM (induces 37.1% apoptosis) | [4] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4b (3-Cl) | MCF7 (Breast) | Not Specified | [5] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4c (4-Cl) | MCF7 (Breast) | Not Specified | [5] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways
Apoptosis Induction Pathway
Several this compound derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[4][5]
References
- 1. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Aminophenyl)acetamide: A Versatile Scaffold for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a crucial building block in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds.[1][2] Its unique structure, featuring a primary aromatic amine and an acetamido group ortho to each other, facilitates a variety of cyclization reactions, making it an important intermediate in the pharmaceutical, dye, and pigment industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of biologically significant heterocyclic scaffolds.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 133-137°C.[1][3] It is a light yellow to green-yellow solid.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Other Names | o-Aminoacetanilide, 2'-Acetamidoaniline | [1] |
| CAS Number | 34801-09-7 | [1][3] |
| Molecular Formula | C₈H₁₀N₂O | [1][3] |
| Molar Mass | 150.18 g/mol | [1][3] |
| Melting Point | 133-137 °C | [1][3] |
| Boiling Point | 361.5 °C | [3] |
| Appearance | Light yellow to green-yellow solid | [3] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of 2-nitroacetanilide.[1] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst.
Caption: Synthesis of this compound.
Applications in Heterocyclic Synthesis
The strategic placement of the amino and acetamido groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be cyclized to form 2-methylbenzimidazole.[1] One method involves the reaction with carbon dioxide in the presence of a ruthenium catalyst.[1]
Caption: Synthesis of 2-Methylbenzimidazole.
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles. They are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While this compound itself is not a direct precursor in the classical Hinsberg or Körner quinoxaline synthesis, its derivatives or related o-phenylenediamines are key.[4][5] For instance, the amino group of this compound can be further functionalized before cyclization.
The general synthesis of quinoxalines from o-phenylenediamines is illustrated below.
Caption: General Quinoxaline Synthesis.
Synthesis of Phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties.[6] Their synthesis often involves the condensation and cyclization of catechols with o-diaminobenzenes or the oxidative cyclization of diphenylamines.[6] For example, reacting catechol with ortho-diaminobenzene at high temperatures can yield 5,10-dihydrophenazine, which is then oxidized to phenazine.[6]
Caption: Phenazine Synthesis from Catechol.
Experimental Protocols
General Protocol for N-Acetylation
A general method for the N-acetylation of amines, which can be adapted for the synthesis of N-substituted acetamides, involves the use of an acetylating agent like acetyl chloride or acetic anhydride.[7]
Materials:
-
Primary or secondary amine
-
Acetyl chloride or acetic anhydride
-
Aqueous HCl solution (e.g., 1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.[8]
-
Add the base, followed by the dropwise addition of the acetylating agent.[8]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[8]
-
Wash the reaction mixture sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]
-
Purify the product by crystallization or column chromatography if necessary.[7][8]
Synthesis of 2-Methylbenzimidazole from this compound
This protocol is based on the cyclization reaction using carbon dioxide and a ruthenium catalyst.[1]
Materials:
-
This compound
-
RuCl₂(dppe)₂ (catalyst)
-
Hydrogen gas (H₂)
-
Carbon dioxide (CO₂)
-
Suitable solvent
Procedure:
-
In a pressure vessel, combine this compound and the RuCl₂(dppe)₂ catalyst in a suitable solvent.
-
Pressurize the vessel with carbon dioxide and then with hydrogen gas.
-
Heat the reaction mixture to the required temperature and stir for the specified time.
-
After cooling, vent the gases and work up the reaction mixture to isolate the 2-methylbenzimidazole product.
Quantitative Data Summary
The following table summarizes yields and reaction conditions for the synthesis of various heterocyclic compounds where this compound or its derivatives are used as precursors.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylbenzimidazole | This compound, CO₂, H₂ | RuCl₂(dppe)₂ | - | - | - | - | [1] |
| Quinoxaline Derivatives | o-Phenylenediamine, 1,2-Dicarbonyl | Camphor sulfonic acid (20 mol%) | - | - | - | Moderate to Excellent | [4] |
| Quinoxaline Derivatives | α-Hydroxy ketones, o-Phenylenediamine | I₂ (20 mol%) | DMSO | - | - | 78-99 | [4] |
| Phenazine | N-phenyl-2-nitroaniline | Iron powder | - | - | - | 46 | [6] |
| Phenazine | 2-Amino-diphenylamine | Calcium oxide | - | 600 | 0.67 | 70 | [6] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclization reactions provides a straightforward entry into a variety of important heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials science. The synthetic routes starting from this compound are often efficient and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and other applications.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtieat.org [mtieat.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Discovery of Novel N-(2-Aminophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of novel N-(2-Aminophenyl)acetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and broad range of biological activities. This document details the synthesis, experimental protocols, and quantitative biological data for these derivatives, offering a valuable resource for researchers in the field of drug discovery.
Core Synthesis and Derivative Generation
The this compound scaffold serves as a crucial starting point for the synthesis of a diverse library of derivatives. The general synthetic approach involves the acylation of o-phenylenediamine with a substituted acetyl chloride. This foundational reaction allows for the introduction of various chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
General Synthesis of the this compound Core
A common and efficient method for synthesizing the this compound core is the reaction of o-phenylenediamine with an appropriate acylating agent, such as phenylacetyl chloride, in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Isolation: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-Aminophenyl)-2-phenylacetamide.
Experimental Workflow for Derivative Discovery
The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.
Theoretical Foundations and Computational Analysis of N-(2-Aminophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminophenyl)acetamide, also known as ortho-aminoacetanilide, is a significant chemical intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes.[1][2] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively available in public literature, this guide synthesizes information from studies on closely related acetanilide derivatives to present a robust framework for its analysis. This document details standard computational and experimental protocols, presents comparative quantitative data from a theoretical study on the parent compound acetanilide, and outlines the logical workflows for such theoretical investigations.
Introduction
This compound (C₈H₁₀N₂O) is an aromatic amide featuring both an amino and an acetamido group on a benzene ring in the ortho position.[1][3] This unique substitution pattern allows for potential intramolecular interactions and serves as a precursor for the synthesis of various biologically active molecules.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, vibrational, and electronic properties of such molecules, providing insights that complement experimental findings.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | o-Aminoacetanilide, 2'-Aminoacetanilide, N-Acetyl-o-phenylenediamine | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 133-137 °C | [1] |
Methodologies and Protocols
The following sections detail the standard experimental and computational protocols for the theoretical analysis of this compound, based on methodologies reported for closely related compounds.[4][5]
Computational Details
Quantum chemical calculations are typically performed using Gaussian software. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[6] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The logical workflow for a typical computational analysis of molecular properties is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.
Caption: A logical workflow for the computational analysis of molecular properties.
Spectroscopic Analysis
Experimental spectroscopic data is essential for validating theoretical calculations.
-
FT-IR Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the solid phase using KBr pellets over a range of 4000-400 cm⁻¹.[5]
-
FT-Raman Spectroscopy : The Fourier Transform Raman (FT-Raman) spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500-100 cm⁻¹.[5]
The workflow for a combined experimental and theoretical spectroscopic analysis is illustrated below.
Caption: Workflow for combined experimental and theoretical spectroscopic analysis.
Theoretical Data (Comparative Analysis with Acetanilide)
Optimized Geometrical Parameters
The optimized geometrical parameters for acetanilide provide a reference for understanding the bond lengths and angles in related structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.394 | C2-C1-C6 | 119.8 |
| C1-C6 | 1.395 | C1-C2-C3 | 120.3 |
| C2-C3 | 1.391 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.392 | C3-C4-C5 | 120.2 |
| C4-C5 | 1.393 | C4-C5-C6 | 119.7 |
| C5-C6 | 1.392 | C5-C6-C1 | 120.2 |
| C1-N7 | 1.419 | C2-C1-N7 | 119.5 |
| N7-C8 | 1.369 | C6-C1-N7 | 120.7 |
| C8-O9 | 1.231 | C1-N7-C8 | 128.9 |
| C8-C10 | 1.513 | N7-C8-O9 | 123.3 |
| N7-C8-C10 | 114.8 | ||
| O9-C8-C10 | 121.9 |
Data is for acetanilide, adapted from a representative DFT study.[7]
Vibrational Frequencies
The calculated vibrational frequencies and their assignments for key functional groups of acetanilide are presented below. These are essential for interpreting the experimental IR and Raman spectra.
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(N-H) | N-H stretching | 3471 |
| ν(C-H)arom | Aromatic C-H stretching | 3060-3090 |
| ν(C-H)aliph | Aliphatic C-H stretching | 2930-2980 |
| ν(C=O) | C=O stretching (Amide I) | 1715 |
| δ(N-H) | N-H in-plane bending (Amide II) | 1550 |
| δ(C-H) | C-H bending | 1300-1500 |
| ν(C-N) | C-N stretching (Amide III) | 1265 |
| γ(C-H) | C-H out-of-plane bending | 750-900 |
| γ(N-H) | N-H out-of-plane bending (Amide V) | 700 |
Data is for acetanilide, adapted from a representative DFT study.[7]
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated electronic properties provide a useful reference.[6]
| Parameter | Energy (eV) |
| E(HOMO) | -5.3130 |
| E(LUMO) | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[6]
The logical relationship for deriving key electronic properties from HOMO and LUMO energies is shown below.
Caption: Derivation of chemical concepts from HOMO and LUMO energies.
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. By leveraging established DFT methodologies, researchers can predict and analyze its structural, vibrational, and electronic properties with high accuracy. The provided comparative data for related acetanilide compounds serves as a valuable benchmark for future experimental and theoretical investigations. A detailed understanding of these properties is fundamental for the rational design and development of new therapeutic agents and materials derived from this versatile chemical scaffold.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Aminoacetanilide [drugfuture.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Review of N-(2-Aminophenyl)acetamide and Its Analogs: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(2-Aminophenyl)acetamide and its diverse analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to yield potent agents with a wide range of biological activities. This document details their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas, with a focus on their potential as anticancer, anticonvulsant, and antimicrobial agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Chemical Properties and Synthesis
This compound, also known as 2'-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] It serves as a crucial building block for the synthesis of a multitude of heterocyclic and aromatic compounds.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34801-09-7 | [1][2][5] |
| Molecular Formula | C₈H₁₀N₂O | [1][3] |
| Molecular Weight | 150.18 g/mol | [1][6] |
| Appearance | Solid | [4] |
| Melting Point | 133-137 °C | [1][3] |
| Boiling Point | 361.5 °C | [7] |
| Synonyms | o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine, 2'-Acetamidoaniline | [1][2][5] |
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2-nitroacetanilide using 10% Pd/C as a catalyst.[4] This method provides a straightforward and efficient route to the desired product.
General Synthesis of N-(2-Aminophenyl)benzamide Analogs
A prevalent class of analogs are the N-(2-aminophenyl)benzamides, which have shown significant promise as histone deacetylase (HDAC) inhibitors. A general synthetic approach involves the condensation of an appropriately substituted benzoic acid with o-phenylenediamine or its derivatives.
Experimental Protocol: Synthesis of N-(2-Aminophenyl)-4-substituted-benzamides
This protocol describes a general method for the synthesis of N-(2-aminophenyl)benzamide analogs, which are potent histone deacetylase (HDAC) inhibitors.
Materials:
-
Substituted 4-aminobenzoic acid
-
o-phenylenediamine
-
Pyridine
-
Thionyl chloride or a suitable coupling agent (e.g., HATU)
-
Anhydrous solvents (e.g., THF, DMF)
-
Tin(II) chloride (for nitro group reduction)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Bond Formation
-
To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as THF, add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 2-nitroaniline (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)benzamide derivative.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Nitro Group Reduction
-
Dissolve the purified N-(2-nitrophenyl)benzamide derivative in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture at reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final N-(2-aminophenyl)benzamide analog by recrystallization or flash column chromatography.
dot
Caption: Synthetic workflow for N-(2-aminophenyl)benzamide analogs.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A significant body of research has focused on N-(2-aminophenyl)benzamide derivatives as potent inhibitors of histone deacetylases (HDACs).[8][9] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[10] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[10]
Numerous studies have shown that N-(2-aminophenyl)benzamide analogs can selectively inhibit class I HDACs (HDAC1, 2, and 3).[11][12] The 2-amino group on the phenyl ring is crucial for their inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme.[2]
Table 2: In Vitro Anticancer and HDAC Inhibitory Activities of Selected this compound Analogs
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀/IC₅₀ (µM) | Reference(s) |
| NA | HDAC1 | 95.2 | A2780 (Ovarian) | 2.66 | [8][11] |
| HDAC2 | 260.7 | HepG2 (Liver) | 1.73 | [8][11] | |
| HDAC3 | 255.7 | [8][11] | |||
| FNA | HDAC1 | >35000 | HepG2 (Liver) | 1.30 | [11] |
| HDAC2 | >35000 | [11] | |||
| HDAC3 | 95.48 | [11] | |||
| 24a | HDAC1 | 930 | MCF-7 (Breast) | 5.4 | [5] |
| HDAC2 | 85 | A549 (Lung) | 5.8 | [5] | |
| HDAC3-NCoR1 | 12 | DU145 (Prostate) | 6.4 | [5] | |
| HDAC8 | 4100 | HCT116 (Colon) | 2.2 | [5] | |
| 26c | HDAC3 | (11.68-fold selective over pan-HDACs) | B16F10 (Melanoma) | - | [12] |
| HeLa (Cervical) | - | [12] |
NA: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide FNA: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[8][12] For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest and apoptosis in HepG2 liver cancer cells.[8]
dot
Caption: Signaling pathway of HDAC inhibition by this compound analogs.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease and a stop solution like Trichostatin A)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a control with DMSO instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Anticonvulsant Activity
Certain analogs of this compound have been investigated for their anticonvulsant properties. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[13][14]
Structure-activity relationship (SAR) studies have indicated that modifications to the acetamide and phenyl ring portions of the molecule can significantly influence anticonvulsant activity.[5][15]
Table 3: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives in Animal Models
| Compound ID | Animal Model | Dose (mg/kg, i.p.) | Protection (%) | Reference(s) |
| 12 | MES (mice) | 100 | Active at 0.5h | [5] |
| 13 | MES (mice) | 100 | Active at 0.5h | [5] |
| 300 | Active at 4h | [5] | ||
| 20 | 6-Hz (mice) | - | Active in 50% of animals at 2h | [15] |
MES: Maximal Electroshock Seizure Test scPTZ: Subcutaneous Pentylenetetrazole Test 6-Hz: Psychomotor Seizure Model
Experimental Protocol: Anticonvulsant Screening (MES Test)
The Maximal Electroshock Seizure (MES) test is a widely used primary screening model for identifying potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution
-
Test animals (mice or rats)
-
Test compounds and vehicle control
Procedure:
-
Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a predetermined time after drug administration (e.g., 30 minutes, 4 hours), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes moistened with saline.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined by testing a range of doses.
-
Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have also been explored for their potential as antimicrobial and anti-inflammatory agents. The N-phenylacetamide scaffold is present in some compounds with known antibacterial activity.[16]
Table 4: Antimicrobial Activity of Selected N-Phenylacetamide Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference(s) |
| 3m | M. tuberculosis H37Rv | 4 | [9] |
| Rifampin-resistant M. tuberculosis 261 | 4 | [9] |
MIC: Minimum Inhibitory Concentration
Some N-(hydroxyphenyl)acetamide derivatives have shown anti-inflammatory and anti-arthritic properties in animal models.[17] For example, N-(2-hydroxy phenyl) acetamide was found to inhibit inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compounds and a standard antibiotic control
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Pharmacokinetics and In Vivo Studies
While in vitro studies provide valuable initial data, the evaluation of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy is crucial for the development of any new therapeutic agent.[18][19]
Some N-(2-aminophenyl)benzamide HDAC inhibitors have been evaluated in vivo. For instance, compound 24a demonstrated potent antitumor efficacy in an HCT-116 colon cancer xenograft mouse model.[1] Similarly, FNA, a fluorinated analog, showed tumor growth inhibition in a HepG2 xenograft model.[11] These studies highlight the potential of this class of compounds to be translated into clinically effective treatments.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising class of compounds with a wide spectrum of biological activities. The N-(2-aminophenyl)benzamide scaffold has proven to be particularly fruitful for the development of potent and selective HDAC inhibitors with significant anticancer potential. Furthermore, the exploration of this chemical space has yielded compounds with promising anticonvulsant and antimicrobial activities.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action, including the identification of novel cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation in relevant animal models of disease to assess therapeutic efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Screening of diverse analog libraries against a wider range of biological targets to uncover new therapeutic applications.
The continued investigation of this compound and its analogs holds great promise for the discovery and development of novel and effective therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE-SYNTHESIS-AND-STRUCTURE-ACTIVITY-RELATIONSHIP-(SAR)-STUDIES-OF-NOVEL-ARYL-ENAMINONE-DERIVATIVES-AS-POTENTIAL-ANTICONVULSANT-AGENTS [aesnet.org]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents [patents.google.com]
- 17. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotestfacility.com [biotestfacility.com]
- 19. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Note: Purification of N-(2-Aminophenyl)acetamide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide, is a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1] The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using a mixed-solvent recrystallization technique with ethanol and water. This method is effective for removing common impurities, such as colored by-products and unreacted starting materials.[2][3]
Experimental Protocol
This protocol outlines the recrystallization procedure for purifying crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and glass stirring rod
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate.[2] Use just enough solvent to dissolve the solid completely at its boiling point.
-
Note: If the compound "oils out" instead of dissolving, it may indicate that the melting point of the compound is lower than the solvent's boiling point or that significant impurities are present.[2]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling upon the addition of charcoal.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's mass) to the solution to adsorb colored impurities.[3]
-
Reheat the mixture to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
This step is necessary to remove insoluble impurities and the activated charcoal.
-
Preheat a second Erlenmeyer flask containing a few milliliters of the solvent on the hot plate.
-
Place a pre-heated stemless funnel with fluted filter paper on top of the receiving flask.[2]
-
Quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.[4]
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[5]
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[6]
-
It is crucial to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
-
Characterization:
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound.
| Parameter | Before Purification (Crude) | After Purification (Recrystallized) |
| Appearance | Brownish or off-white solid | White to light-tan crystalline solid |
| Melting Point | 128-134 °C | 134-136 °C |
| Purity (by HPLC) | ~95% | >99% |
| Typical Recovery | N/A | 75-90% |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. 2′-Aminoacetanilide | CAS#:34801-09-7 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Purification of N-(2-Aminophenyl)acetamide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of N-(2-Aminophenyl)acetamide, also known as o-aminoacetanilide, using the recrystallization technique. Recrystallization is a fundamental purification method for crystalline solids, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. These application notes offer a comprehensive protocol, troubleshooting guidance, and a summary of the physical properties of this compound to assist researchers in obtaining a high-purity product.
Introduction to Recrystallization
Recrystallization is a critical technique in synthetic chemistry for the purification of solid compounds. The principle relies on the observation that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The selection of an appropriate solvent is paramount for a successful recrystallization, requiring the compound to be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | o-Aminoacetanilide, 2'-Aminoacetanilide | [1][3] |
| CAS Number | 34801-09-7 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1][3] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Melting Point | 133-137 °C | [1][4] |
| Purity (Typical Commercial Grade) | ~97% | [3] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. An ethanol/water mixed solvent system is recommended based on the polarity of the molecule and successful application with structurally similar compounds[5].
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of hot ethanol and begin heating the mixture on a hot plate with stirring.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum volume of solvent necessary to achieve complete dissolution at the boiling point of the solvent[5][6].
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.
-
Quickly filter the hot solution containing the dissolved product into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel[5].
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration as described in step 2 to remove the activated charcoal[5].
-
-
Crystallization:
-
To the clear, hot ethanolic solution, add hot water dropwise until the solution becomes persistently turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[7].
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask[6].
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the product[7].
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature oven.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value of 133-137 °C is indicative of high purity.
-
Visualizing the Workflow and Principles
Diagram 1: Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Diagram 2: Principle of Purification by Recrystallization
Caption: The principle of separating the target compound from impurities during recrystallization.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent used). | Evaporate some of the solvent to increase the concentration and allow it to cool again[5]. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath[5]. | |
| Nucleation has not been initiated. | Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound[5]. | |
| Compound "oils out" instead of forming crystals | The compound's melting point is lower than the boiling point of the solvent. | Reheat the solution to redissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. Consider a different solvent system[5]. |
| The solution is cooled too quickly. | Allow for a slower cooling rate. | |
| Low yield of recrystallized product | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution[7]. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly[7]. | |
| Incomplete crystallization. | Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation[7]. | |
| Resulting crystals are colored or appear impure | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb the colored impurities[5]. |
| A single recrystallization may be insufficient. | A second recrystallization may be necessary to achieve high purity[5]. |
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2′-Aminoacetanilide | CAS#:34801-09-7 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. benchchem.com [benchchem.com]
Column chromatography protocol for N-(2-Aminophenyl)acetamide
Topic: Column Chromatography Protocol for the Purification of N-(2-Aminophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2-aminoacetanilide, is a crucial intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1] Its synthesis, often achieved through methods like the catalytic hydrogenation of 2-nitroacetanilide or acylation of o-phenylenediamine, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] For subsequent applications where high purity is essential, an efficient purification method is required.
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase, making it highly effective for isolating polar compounds like this compound from less polar or more polar impurities.
Principle of Separation
Normal-phase chromatography utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. The separation mechanism relies on the polarity of the molecules in the mixture. More polar compounds, like this compound with its amino and amide functional groups, will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar impurities will interact weakly with the stationary phase and be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and eluted from the column, allowing for their separation into pure fractions.
Data Presentation
The following tables summarize the materials, reagents, and parameters for the successful purification of this compound.
Table 1: Materials and Reagents
| Item | Specification |
| Crude this compound | Synthesized in-house or commercially sourced |
| Stationary Phase | Silica Gel, Grade 60, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| TLC Plates | Silica gel 60 F254 |
| TLC Visualization Reagents | UV lamp (254 nm), Potassium Permanganate Stain |
| Glassware | Chromatography column, flasks, beakers, separatory funnel |
| Other | Cotton or glass wool, sand, rotary evaporator |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample mass (e.g., 2-4 cm diameter for 1-5 g) |
| Slurry Solvent | n-Hexane or 5% Ethyl Acetate in n-Hexane |
| Sample Loading | Dry loading or wet loading in minimal solvent |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 60%) |
| Flow Rate | Gravity-driven or low pressure; ~5-10 mL/min (for 4 cm column) |
| Fraction Size | 20-50 mL (dependent on column volume) |
Table 3: Thin-Layer Chromatography (TLC) Analysis Parameters
| Parameter | Recommended Value / Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | 30-50% Ethyl Acetate in n-Hexane |
| Visualization Method 1 | UV light at 254 nm (non-destructive) |
| Visualization Method 2 | Staining with Potassium Permanganate (destructive) |
| Expected Result | Pure product appears as a single spot |
Experimental Protocol
This protocol details the step-by-step procedure for purifying crude this compound.
4.1. Preparation of the Chromatography Column (Slurry Packing Method)
-
Column Selection: Choose a glass column with appropriate dimensions based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand over the plug.
-
Preparing the Slurry: In a beaker, weigh the required amount of silica gel. Add a non-polar solvent (e.g., n-Hexane) to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Packing the Column: With the column stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Never let the top of the silica gel run dry.
-
Equilibration: Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in n-Hexane) to equilibrate the stationary phase.
4.2. Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Allow the solution to absorb completely into the silica gel before starting the elution.
4.3. Elution and Fraction Collection
-
Initial Elution: Begin eluting with a low-polarity mobile phase, such as 10-20% ethyl acetate in n-hexane.[2] This will wash out non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, proceed from 20% to 30%, then 40%, and so on. A stepwise gradient is often effective:
-
2 column volumes of 20% EtOAc/Hexane
-
2 column volumes of 30% EtOAc/Hexane
-
2 column volumes of 40% EtOAc/Hexane
-
Continue increasing polarity until the target compound elutes.
-
-
Fraction Collection: Collect the eluent in systematically numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 20 mL).
4.4. Analysis of Fractions by TLC
-
Spotting the TLC Plate: Using a capillary tube, spot small amounts from each collected fraction onto a TLC plate. Also spot the crude mixture and a pure standard (if available) for comparison.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 40% Ethyl Acetate in n-Hexane).[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Remove the plate and, once dry, visualize it under a UV lamp (254 nm).[4] this compound, being aromatic, should appear as a dark spot. Circle the spots with a pencil.
-
Staining: Dip the plate into a potassium permanganate stain.[5][6] The amino group is susceptible to oxidation and will appear as a yellow or brown spot on a purple background upon gentle heating.[5]
-
-
Combining Fractions: Identify the fractions that contain the pure product (single spot on TLC with the same Rf value). Combine these pure fractions in a larger flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
Visualization of Experimental Workflow
References
Application Notes and Protocols: N-(2-Aminophenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a versatile scaffold in medicinal chemistry.[1][2][3] Its structure, featuring a primary aromatic amine and an acetamide group on a phenyl ring, serves as a key building block for the synthesis of a diverse range of biologically active compounds.[1][3][4][5][6] This scaffold has been successfully utilized to develop potent inhibitors of various enzymes and compounds with significant therapeutic potential in oncology, neurology, and infectious diseases. These application notes provide a comprehensive overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
The this compound core has been extensively modified to generate derivatives with a wide spectrum of biological activities. The primary applications are summarized below, with quantitative data presented for easy comparison.
Histone Deacetylase (HDAC) Inhibition
A major application of the this compound scaffold is in the development of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[7][8][9][10] Derivatives often incorporate a zinc-binding group that interacts with the active site of HDAC enzymes.
. Table 1: N-(2-Aminophenyl)benzamide Derivatives as HDAC Inhibitors
| Compound | Target HDACs | IC50 (nM) | Cell Line | Antiproliferative Activity (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | A2780 | 2.66 | [7][9] |
| HDAC2 | 260.7 | HepG2 | 1.73 | [7][9] | |
| HDAC3 | 255.7 | [7][9] | |||
| N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide | Class I HDACs | Not specified | MKN45, DLD1 | Augments radiation-induced cell death | [11] |
| Various N-(2-aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | Nanomolar concentrations | A549, SF268 | Micromolar concentrations | [8] |
Anticancer Activity Beyond HDAC Inhibition
Derivatives of this compound have shown anticancer activity through mechanisms other than HDAC inhibition.
. Table 2: Other Anticancer this compound Derivatives
| Compound | Mechanism of Action | Cell Line | Activity | Reference |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b) | Induction of apoptosis and autophagy | A375 (melanoma), pancreatic cancer, CML | High in vitro potency against sensitive and resistant cell lines; significant reduction of tumor growth in vivo. | [12][13] |
| N-(2-hydroxyphenyl) acetamide (NA-2) | Induction of apoptosis, cell cycle arrest at G0/G1 | MCF-7 (breast cancer) | IC50 = 1.65 mM | [14] |
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas, as detailed in the table below.
. Table 3: this compound Derivatives in Other Therapeutic Areas
| Compound Class | Therapeutic Area | Target/Mechanism | Key Findings | Reference |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Anticoagulant | Factor VIIa inhibition | Good inhibitory anticoagulant activities in vitro. | [15] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Antibacterial | Not specified | Moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. | [16] |
| 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) | Neuroprotection | Weak uncompetitive antagonist of NMDA receptors | Protection of CA1 hippocampal neurons in animal models of global ischemia. | [17] |
| Various acetamide derivatives | Analgesic | Not specified | Significant decrease in acetic acid-induced writhing and increase in hot-plate and tail-clip latencies in mice. | [18] |
| N-(2-hydroxy phenyl) acetamide | Anti-inflammatory | Inhibition of IL-1β and TNF-α | Promising anti-arthritic properties in adjuvant-induced arthritic rats. | [19] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the acylation of 1,2-phenylenediamine or the reduction of a nitro group followed by acylation. A general workflow is depicted below.
Caption: General synthetic workflow for this compound derivatives.
Protocol: Synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) [7][9]
-
Step 1: Synthesis of 4-(bis(2-chloroethyl)amino)benzoyl chloride:
-
To a solution of 4-(bis(2-chloroethyl)amino)benzoic acid in thionyl chloride, add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Step 2: Synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA):
-
Dissolve 1,2-phenylenediamine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add a solution of 4-(bis(2-chloroethyl)amino)benzoyl chloride in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro HDAC Inhibition Assay
A common method to assess the inhibitory activity of compounds against HDAC enzymes is a fluorescence-based assay.[20][21][22]
Caption: Workflow for a fluorescence-based HDAC inhibition assay.
Protocol: Fluorometric HDAC Activity Assay [22]
-
Perform the assay in a 96-well microtiter plate.
-
To each well, add 25 µL of HDAC assay buffer containing a fluorogenic substrate.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 15 µL of the specific HDAC isoform solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of a developer solution (e.g., 0.4 mg/mL trypsin) to each well.
-
Incubate the plate for another 30 minutes at 37°C.
-
Measure the fluorescence using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay for Antiproliferative Activity [14]
-
Seed cells (e.g., A2780, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways
HDAC Inhibition and its Downstream Effects
HDAC inhibitors, including those derived from this compound, exert their anticancer effects by altering the acetylation status of histone and non-histone proteins. This leads to changes in gene expression and cell cycle regulation.
Caption: Mechanism of action of HDAC inhibitors.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as HDAC inhibitors for cancer therapy, as well as displaying anticoagulant, antibacterial, neuroprotective, and anti-inflammatory properties. The synthetic accessibility and the possibility for diverse chemical modifications make this compound an attractive starting point for the design and discovery of novel drugs. The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of this promising chemical scaffold.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound [myskinrecipes.com]
- 5. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 8. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. irejournals.com [irejournals.com]
- 17. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N-(2-Aminophenyl)acetamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Aminophenyl)acetamide is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-disubstituted aromatic ring, featuring both an amine and an acetamide group, allows for intramolecular cyclization reactions to form fused ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds: quinazolin-4(3H)-ones, 1,4-benzodiazepin-2-ones, and 2-methyl-1H-benzo[d]imidazole, utilizing this compound or its close structural analogs as precursors.
Synthesis of 2-Methylquinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A straightforward method for their synthesis involves the condensation of an anthranilamide derivative with an orthoester. In this protocol, we adapt a known procedure for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from 2-aminobenzamides, which are structurally analogous to this compound.
Logical Workflow for Quinazolinone Synthesis
Caption: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one[1]
This protocol describes the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one from 2-amino-N-phenylbenzamide, a close analog of this compound.
Materials:
-
2-Amino-N-phenylbenzamide
-
Triethyl orthoacetate
-
Glacial acetic acid
-
Absolute ethanol
-
Pressure tube
-
Standard glassware for reflux and purification
Procedure:
-
In a pressure tube, combine 2-amino-N-phenylbenzamide (100 mg, 0.47 mmol), triethyl orthoacetate (228 mg, 1.41 mmol), and glacial acetic acid (85 mg, 1.41 mmol).
-
Add absolute ethanol (2 mL) to the mixture.
-
Seal the pressure tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-3-phenylquinazolin-4(3H)-one.
Quantitative Data
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-Amino-N-phenylbenzamide | Triethyl orthoacetate, Acetic acid | Ethanol, 110 °C, 24 h | 2-Methyl-3-phenylquinazolin-4(3H)-one | Not specified in snippet | [1] |
| 2-Amino-N-methylbenzamide | Triethyl orthobenzoate, Acetic acid | Ethanol, 110 °C, 48 h | 3-Methyl-2-phenylquinazolin-4(3H)-one | 89% | [1] |
| 2-Amino-4-methylbenzamide | Triethyl orthobenzoate, Acetic acid | Ethanol, 110 °C, 48 h | 7-Methyl-2-phenylquinazolin-4(3H)-one | 84% | [1] |
Synthesis of 1,4-Benzodiazepin-2-ones
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. N'-substituted 2-aminoacetanilides, which can be synthesized from this compound derivatives, are key precursors for the synthesis of 1,4-benzodiazepin-2-ones through cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski reactions.
Synthetic Pathway to 1,4-Benzodiazepin-2-ones
Caption: Two-step synthesis of 1,4-benzodiazepin-2-ones.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Chloro-N-phenylacetamides [2]
-
In a round-bottom flask, dissolve the substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.
-
Add a solution of chloroacetyl chloride (25 mmol) in 20 mL of toluene dropwise to the aniline solution.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and extract with 10% aqueous HCl solution (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulphate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol.
Protocol 2.2: Synthesis of N'-Substituted 2-Aminoacetanilides [2]
-
In a round-bottom flask, combine the 2-chloroacetanilide (2 mmol) with a 33% w/w methylamine solution (10 mL).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring its progress by thin-layer chromatography.
-
Upon completion, remove the excess methylamine under reduced pressure.
-
Treat the residue with 10% aqueous NaOH solution and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulphate, filter, and evaporate the solvent to yield the N'-substituted 2-aminoacetanilide.
Protocol 2.3: General Procedure for Bischler-Napieralski Cyclization Note: A specific protocol for the cyclization of N'-substituted 2-aminoacetanilides was not found in the provided search results. The following is a general procedure based on the principles of the Bischler-Napieralski reaction.
-
Dissolve the N'-substituted 2-aminoacetanilide in a dry, aprotic solvent such as toluene or acetonitrile.
-
Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data
| Precursor Synthesis Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Acylation | Substituted anilines | Chloroacetyl chloride, Triethylamine | Toluene, Reflux, 1 h | 2-Chloroacetanilides | 65-75% | [2] |
| Amination | 2-Chloroacetanilides | 33% Methylamine solution | Room Temp, 1 h | N'-methyl 2-aminoacetanilides | 56-98% | [2] |
Synthesis of 2-Methyl-1H-benzo[d]imidazole
Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The most common and direct synthesis of 2-methyl-1H-benzo[d]imidazole involves the condensation of o-phenylenediamine with acetic acid. While not a direct cyclization of this compound, this method provides a reliable route to a structurally related and important heterocyclic product.
Reaction Scheme for Benzimidazole Synthesis
Caption: Synthesis of 2-methyl-1H-benzo[d]imidazole.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazole[3]
Materials:
-
o-Phenylenediamine
-
Glacial acetic acid
-
Standard glassware for reaction and purification
Procedure:
-
In a round-bottom flask, mix o-phenylenediamine with glacial acetic acid.
-
Heat the reaction mixture under reflux for a specified period (typically 1-2 hours).
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-1H-benzo[d]imidazole.
Quantitative Data
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| o-Phenylenediamine | Glacial Acetic Acid | Reflux | 2-Methyl-1H-benzo[d]imidazole | High yields | [3] |
| o-Phenylenediamine | Glycolic Acid | Reflux | 1H-Benzimidazol-2-ylmethanol | High yields | [3] |
Conclusion
This compound and its analogs are valuable and versatile precursors for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of quinazolin-4(3H)-ones, 1,4-benzodiazepin-2-ones, and benzimidazoles. The adaptability of these synthetic routes offers significant opportunities for the generation of diverse compound libraries for drug discovery and development programs. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to expand the utility of these synthetic methodologies.
References
Application Notes and Protocols for N-(2-Aminophenyl)acetamide in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Aminophenyl)acetamide as a versatile intermediate in the synthesis of azo dyes. The protocols outlined below are based on established chemical principles and serve as a foundational guide for the synthesis and characterization of various dye molecules.
Introduction
This compound, also known as 2-aminoacetanilide, is a valuable aromatic intermediate in the synthesis of a wide array of organic compounds, including various classes of dyes. Its bifunctional nature, possessing both a primary aromatic amine group and an acetamide group, allows for diverse chemical modifications, making it a key building block in the production of chromophores. The primary application of this compound in dye chemistry is as a diazo component in the synthesis of azo dyes.
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[2]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, aromatic amines, and heterocyclic compounds. This electrophilic substitution reaction forms the stable azo linkage, which is the primary chromophore responsible for the dye's color.[1][3]
The final color and properties of the synthesized dye, such as its solubility, lightfastness, and wash fastness, are determined by the chemical structures of both the diazo component (this compound) and the coupling component.[3]
Data Presentation
While specific quantitative data for a wide range of dyes synthesized directly from this compound is not extensively available in the public domain, the following tables provide a template for the characterization data that should be collected and organized during the synthesis and analysis of such dyes. The data for "Illustrative Dye 1" is based on a representative synthesis of an azo dye using a similar aromatic amine.
Table 1: Synthesis and Yield of Azo Dyes from this compound
| Dye Name/Structure | Coupling Component | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Illustrative Dye 1 | Phenol | 2 | 85 | 152-154 |
| User-Synthesized Dye 1 | [Specify Component] | [Record Value] | [Record Value] | [Record Value] |
| User-Synthesized Dye 2 | [Specify Component] | [Record Value] | [Record Value] | [Record Value] |
Table 2: Spectroscopic Properties of Azo Dyes from this compound
| Dye Name/Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Key IR Peaks (cm⁻¹) |
| Illustrative Dye 1 | DMF | 410 | 25,000 | 3400 (-OH), 3250 (-NH), 1670 (C=O, amide), 1590 (N=N) |
| User-Synthesized Dye 1 | [Specify Solvent] | [Record Value] | [Record Value] | [Record Value] |
| User-Synthesized Dye 2 | [Specify Solvent] | [Record Value] | [Record Value] | [Record Value] |
Table 3: Fastness Properties of Azo Dyes from this compound on Polyester Fabric
| Dye Name/Structure | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Illustrative Dye 1 | 4-5 (Good) | 5 (Excellent) | 4 (Good) | 3-4 (Moderate to Good) |
| User-Synthesized Dye 1 | [Record Value] | [Record Value] | [Record Value] | [Record Value] |
| User-Synthesized Dye 2 | [Record Value] | [Record Value] | [Record Value] | [Record Value] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye using this compound as the diazo component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, prepare a solution of this compound by dissolving 1.50 g (0.01 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over a period of 10-15 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization reaction. The resulting solution is the diazonium salt solution and should be used immediately in the subsequent coupling reaction.[2]
Protocol 2: Azo Coupling Reaction with Phenol
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool the phenol solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Protocol 3: Isolation and Purification of the Azo Dye
Materials:
-
Crude dye mixture from Protocol 2
-
Cold distilled water
-
Ethanol (or a suitable recrystallization solvent)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye on the filter paper with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude dye in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows described in these application notes.
Caption: Synthesis pathways from this compound to various azo dyes.
Caption: General experimental workflow for azo dye synthesis.
Caption: Factors influencing the final properties of the synthesized azo dye.
References
Application Notes and Protocols for the Synthesis of N-(2-Aminophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(2-Aminophenyl)acetamide and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to their role as versatile building blocks for nitrogen-containing heterocycles.[1] The protocols outlined below are established methods that can be adapted for the synthesis of various derivatives.
Introduction
This compound, also known as 2-aminoacetanilide, and its derivatives are important synthetic intermediates in the development of pharmaceuticals, dyes, and pigments.[2] The presence of both an amino group and an acetamide group on the phenyl ring allows for a variety of chemical transformations, making these compounds valuable starting materials for more complex molecules.[1] Two primary synthetic routes are commonly employed: the acylation of o-phenylenediamine and the reduction of a corresponding nitroaniline derivative.
Experimental Protocols
Method 1: Acylation of o-Phenylenediamine
This method describes the synthesis of N-(2-Aminophenyl)-2-phenylacetamide via the acylation of o-phenylenediamine with phenylacetyl chloride.[1] This is a general and efficient method for creating the amide bond.
Materials:
-
o-phenylenediamine
-
Phenylacetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath.[1] Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the dropping funnel over a period of 30 minutes with vigorous stirring.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[1] Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).[1]
-
Workup: Once the reaction is complete, quench the reaction by adding water.[1] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (twice), water (once), and brine (once).[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[1]
Method 2: Reduction of 2-Nitroacetanilide
This protocol outlines the synthesis of this compound (2-aminoacetanilide) by the catalytic hydrogenation of 2-nitroacetanilide.[2] This method is particularly useful when the corresponding nitro compound is readily available.
Materials:
-
2-Nitroacetanilide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 2-nitroacetanilide in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes key data for this compound.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Aminoacetanilide | This compound | C₈H₁₀N₂O | 150.18 | 133-137[3] |
Visualizations
Caption: General workflow for the synthesis of this compound derivatives via acylation.
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Structural Characterization
To confirm the identity and purity of the synthesized this compound derivatives, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=O stretches.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
These protocols and guidelines provide a solid foundation for the successful synthesis and characterization of this compound derivatives for various research and development applications.
References
Application Notes: Cell Viability Assays for N-(2-Aminophenyl)acetamide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, and its derivatives are a class of organic compounds recognized for their utility as intermediates in the synthesis of various heterocyclic and aromatic molecules.[1][2] Structurally related acetamide and phenylacetamide compounds have demonstrated a range of biological activities, including potential anti-inflammatory, antioxidant, and cytotoxic effects against cancer cells.[3][4][5] Specifically, derivatives of N-(2-aminophenyl)-2-phenylacetamide have shown promising cytotoxic activity, suggesting their potential as novel therapeutic agents.[3][6]
These application notes provide a comprehensive guide to evaluating the effects of this compound compounds on cell health. Detailed protocols for foundational cell viability assays—the MTT assay for metabolic activity and the Annexin V/PI assay for apoptosis detection—are presented. Additionally, this document includes a summary of reported cytotoxicity data for related derivatives and visual representations of potential signaling pathways to guide mechanistic studies.
Experimental Workflow for Efficacy Evaluation
A tiered approach is recommended to systematically evaluate the efficacy of this compound compounds. The workflow should begin with initial cytotoxicity screening across various cell lines, followed by more detailed investigations into the mechanism of cell death.
Data Presentation: Cytotoxicity of Phenylacetamide Derivatives
While extensive data for the parent compound this compound is limited, various studies have evaluated the cytotoxic activity of its derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The data below, summarized from multiple studies, provides a reference for the expected efficacy of this class of compounds.[6][7]
| Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [6][7] |
| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [6][7] |
| Phenylacetamide derivative (3d) | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [6][7] |
| Phenylacetamide derivative (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [6][7] |
| Phenylacetamide derivative (2b, m-nitro) | PC3 (Prostate Cancer) | 52 | [3][7] |
| Phenylacetamide derivative (2c, p-nitro) | PC3 (Prostate Cancer) | 80 | [3][7] |
| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable, metabolically active cells.[3][8][9] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
This compound compound(s)
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their log growth phase.[11]
-
Dilute the cells to a concentration of 75,000 cells/mL in complete media.[11]
-
Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[11]
-
Include wells with media only to serve as a blank control.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[3][10][11]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][9][10] A purple precipitate should be visible under a microscope in viable cells.[9]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3][7][8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cells treated with this compound compounds
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, and collect them by centrifugation (e.g., 400-600 x g for 5 minutes).[14]
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14]
-
Wash the cells once with 1X Binding Buffer.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (ideally within 4 hours).[14]
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.
-
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live, healthy cells.[12]
-
Annexin V-positive / PI-negative: Early apoptotic cells.[12]
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[12]
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Potential Signaling Pathways
Based on studies of structurally similar compounds, this compound derivatives may induce cell death by modulating key signaling pathways involved in cell survival and apoptosis.[6][15]
Hypothetical Induction of Apoptosis
Phenylacetamide derivatives may trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.[6]
Modulation of Survival Pathways
Acetamide derivatives may also exert their effects by inhibiting pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[15] Inhibition of these pathways can halt cell proliferation and promote apoptosis.
References
- 1. scispace.com [scispace.com]
- 2. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of N-(2-Aminophenyl)acetamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of N-(2-Aminophenyl)acetamide, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide.[1] This method typically employs a palladium-on-carbon (Pd/C) catalyst and hydrogen gas to selectively reduce the nitro group to an amine.[1]
Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-nitroacetanilide?
A2: To ensure a high yield and purity of this compound, it is crucial to control the following parameters:
-
Catalyst Selection and Loading: 10% Pd/C is a commonly used catalyst.[1] The catalyst loading can influence the reaction rate and should be optimized.
-
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate. While higher pressures can increase the rate, they may also lead to over-reduction in some cases.[2]
-
Temperature: The reaction is typically run at or slightly above room temperature. Higher temperatures can increase the reaction rate but may also promote side reactions.[2]
-
Solvent: The choice of solvent is critical for dissolving the starting material and facilitating the reaction. Ethanol and methanol are common choices.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion and to avoid the formation of byproducts.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges in the synthesis of this compound include:
-
Achieving complete reduction of the nitro group: Incomplete reduction will result in the presence of the starting material in the final product.
-
Preventing side reactions: Over-reduction or other side reactions can lead to the formation of impurities, which can complicate purification and lower the yield.
-
Product purification: Separating the desired product from the catalyst and any soluble impurities often requires careful recrystallization.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying crude this compound is recrystallization. A mixture of ethanol and water is often an effective solvent system for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon slow cooling, the purified product crystallizes out. The use of activated charcoal during recrystallization can help to remove colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: The starting material, 2-nitroacetanilide, is not fully consumed. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is no longer visible.- Increase Hydrogen Pressure: If the reaction is sluggish, a moderate increase in hydrogen pressure may improve the reaction rate.[2]- Optimize Catalyst Loading: Ensure that an adequate amount of catalyst is used. If the catalyst has been stored for a long time, its activity may be reduced. |
| Catalyst Poisoning: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. | - Use High-Purity Reagents: Ensure that the 2-nitroacetanilide, solvent, and hydrogen gas are of high purity.- Catalyst Filtration: If the reaction stalls, filtering the mixture and adding fresh catalyst may help. | |
| Product Loss During Workup: Significant amounts of the product may be lost during the filtration and recrystallization steps. | - Optimize Recrystallization: Use the minimum amount of hot solvent for recrystallization to maximize recovery. Ensure the solution is sufficiently cooled to allow for maximum crystallization.- Careful Filtration: Ensure that the filtration of the catalyst is done efficiently to avoid loss of the product solution. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: The final product is contaminated with 2-nitroacetanilide. | - Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion by adjusting the reaction time, hydrogen pressure, or catalyst loading. |
| Formation of Colored Impurities: The final product has a yellow or brownish color. | - Use Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.- Prevent Oxidation: The amino group in the product can be susceptible to oxidation. Workup the reaction promptly and store the final product under an inert atmosphere if necessary. | |
| Formation of Azo or Azoxy Byproducts: In some cases, incomplete reduction can lead to the formation of dimeric azo or azoxy compounds. | - Addition of Vanadium Compounds: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to the formation of azo and azoxy byproducts.[3] | |
| Reaction Fails to Start or is Very Slow | Inactive Catalyst: The Pd/C catalyst may have lost its activity. | - Use Fresh Catalyst: Use a fresh batch of catalyst. The activity of Pd/C can decrease over time, especially if not stored properly.- Proper Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. |
| Poor Solubility of Starting Material: The 2-nitroacetanilide is not sufficiently soluble in the chosen solvent. | - Change Solvent: Experiment with different solvents or solvent mixtures in which the starting material has better solubility at the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from 2-nitroacetanilide using catalytic hydrogenation with 10% Palladium on Carbon (Pd/C).
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitroacetanilide (1 equivalent) in a sufficient amount of ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of the crude product obtained from the synthesis.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for similar catalytic hydrogenation reactions and should be used as a guide for optimization.
Table 1: Effect of Catalyst on Yield
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Illustrative Yield (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 4 | 95 |
| 5% Pt/C | Ethanol | 25 | 1 | 6 | 92 |
| Raney Nickel | Methanol | 40 | 3 | 5 | 88 |
Table 2: Effect of Solvent on Yield with 10% Pd/C Catalyst
| Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Illustrative Yield (%) |
| Ethanol | 25 | 1 | 4 | 95 |
| Methanol | 25 | 1 | 4 | 93 |
| Ethyl Acetate | 25 | 1 | 5 | 90 |
| Tetrahydrofuran | 25 | 1 | 6 | 85 |
Table 3: Effect of Temperature and Pressure on Yield with 10% Pd/C in Ethanol
| Temperature (°C) | Pressure (atm H₂) | Time (h) | Illustrative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 25 | 1 | 4 | 95 | | 40 | 1 | 3 | 96 | | 25 | 3 | 2 | 97 | | 40 | 3 | 1.5 | 98 |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low yields in the synthesis.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Aminophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and their corresponding solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Poor Quality of Reagents: Starting materials or solvents may be impure or contain water. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. 2. Use freshly purified or distilled reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use. 3. If the reaction is sluggish at lower temperatures (e.g., 0°C), allow it to slowly warm to room temperature. |
| Formation of a Significant Amount of Di-acylated Byproduct | Incorrect Stoichiometry or Reaction Conditions: The molar ratio of the acylating agent to o-phenylenediamine is greater than 1:1, or the acylating agent was added too quickly. | 1. Carefully control the stoichiometry to a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1] 2. Add the acylating agent dropwise to the solution of o-phenylenediamine over a prolonged period. 3. Maintain a low reaction temperature (e.g., 0°C) during the addition of the acylating agent to control the reaction rate.[1] |
| Presence of an Unidentified Impurity, Potentially a Benzimidazole Derivative | Elevated Reaction Temperature or Acidic Conditions: The reaction of o-phenylenediamine with a carboxylic acid or its derivative at high temperatures or under acidic conditions can lead to cyclization, forming a benzimidazole. | 1. Maintain a low and controlled reaction temperature throughout the synthesis. 2. Avoid prolonged exposure to strong acidic conditions during the work-up procedure. |
| Product Loss During Work-up and Purification | 1. Suboptimal Extraction: The desired product may have some solubility in the aqueous phase. 2. Inefficient Recrystallization: The chosen solvent system may not be ideal for recrystallization, leading to low recovery. 3. Poor Separation in Column Chromatography: The compound may be streaking or co-eluting with impurities. | 1. Adjust the pH of the aqueous layer during extraction to minimize the solubility of the product. Perform multiple extractions with the organic solvent. 2. Carefully select a recrystallization solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. 3. For column chromatography, optimize the eluent system. If streaking occurs due to the basicity of the amino group, consider adding a small amount of a basic modifier like triethylamine to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the mono-acylation of o-phenylenediamine with an acylating agent such as phenylacetyl chloride or phenylacetic acid. The reaction with phenylacetyl chloride is generally faster but requires careful control of the reaction conditions to prevent side reactions.
Q2: What is the primary side reaction in this synthesis, and how can it be minimized?
A2: The primary side reaction is the di-acylation of o-phenylenediamine, which results in the formation of N,N'-(1,2-phenylene)bis(2-phenylacetamide). This occurs because o-phenylenediamine has two nucleophilic amino groups. To minimize this, it is crucial to use a 1:1 molar ratio of o-phenylenediamine to the acylating agent, add the acylating agent slowly and at a low temperature (e.g., 0°C).[1]
Q3: Can other side products be formed?
A3: Yes, another potential side product is a benzimidazole derivative, which can form from the cyclization of o-phenylenediamine with the carboxylic acid or its derivative, particularly at higher temperatures or under acidic conditions.
Q4: How can I effectively purify the crude this compound?
A4: The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system can be very effective in removing impurities. For more challenging separations, column chromatography using silica gel is recommended.
Q5: How do I identify the desired product and the common side products?
A5: Identification can be achieved using various spectroscopic methods. The desired product, this compound, will have characteristic signals in ¹H NMR for the aromatic protons, a singlet for the methylene (-CH₂-) group, and distinct peaks for the amide (-NH-) and primary amine (-NH₂) protons. The di-acylated byproduct will lack the primary amine signal and show a different integration for the phenylacetyl groups. Benzimidazole formation will result in a completely different spectroscopic profile. Comparing the spectra of your product with known spectra of the desired compound and potential byproducts is the most definitive method.
Data Presentation
Table 1: Illustrative Yield of Mono- vs. Di-acylated Product Under Varying Conditions
The following data is illustrative and intended to demonstrate the expected trend in product distribution based on reaction parameters. Actual yields may vary.
| Molar Ratio (o-phenylenediamine : Phenylacetyl Chloride) | Temperature of Addition | Rate of Addition | Expected Yield of this compound (Mono-acylated) | Expected Yield of N,N'-(1,2-phenylene)bis(2-phenylacetamide) (Di-acylated) |
| 1 : 1 | 0 °C | Dropwise (1 hour) | High | Low |
| 1 : 1.2 | 0 °C | Dropwise (1 hour) | Moderate | Moderate |
| 1 : 1 | Room Temperature | Rapid | Moderate to Low | High |
| 1 : 2 | 0 °C | Dropwise (1 hour) | Very Low | Very High |
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-acylation)
Materials:
-
o-phenylenediamine
-
Phenylacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath with constant stirring.
-
In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the stirred o-phenylenediamine solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting low yield in N-(2-Aminophenyl)acetamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of N-(2-Aminophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I fix it?
A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Poor Quality of Reagents: The starting materials, particularly o-phenylenediamine, can degrade over time. o-Phenylenediamine is susceptible to oxidation, indicated by a color change from colorless/faintly yellow to yellow, orange-brown, or even dark red.[2]
-
Hydrolysis of Acylating Agent: If using an acylating agent like acetyl chloride, it can be hydrolyzed by moisture.
-
Solution: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[1]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
Issue 2: Formation of Di-acylated Byproduct
Q: I am observing a significant amount of a byproduct, which I suspect is the di-acylated product. How can I minimize its formation?
A: The formation of the N,N'-diacetylated byproduct is a primary challenge in this synthesis because o-phenylenediamine has two nucleophilic amino groups.[3]
-
Incorrect Stoichiometry: Using an excess of the acylating agent will favor di-acylation.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent, or even slightly less than 1 equivalent of the acylating agent (e.g., 0.95 equivalents).[3]
-
-
High Reaction Temperature/Rapid Addition: High temperatures and rapid addition of the acylating agent can increase the rate of the second acylation.
-
Solution: Maintain a low reaction temperature, typically around 0°C, using an ice bath.[3] Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.[3] This keeps the concentration of the acylating agent low at any given moment, favoring mono-acylation.
-
Issue 3: Presence of Unreacted Starting Material
Q: My final product is contaminated with unreacted o-phenylenediamine. What went wrong?
A: The presence of unreacted starting material usually points to an incomplete reaction.
-
Insufficient Acylating Agent or Short Reaction Time: Not enough acylating agent was used, or the reaction was not allowed to run to completion.
Issue 4: Oily Product That Does Not Solidify
Q: My final product is an oil and will not crystallize. How can I resolve this?
A: An oily product often indicates the presence of impurities or residual solvent.
-
Impurities: The presence of byproducts or unreacted starting materials can inhibit crystallization.
-
Solution: Purify the product using column chromatography on silica gel to separate the desired compound from impurities.[3]
-
-
Residual Solvent: Trace amounts of the reaction or extraction solvent may be trapped in the product.
-
Solution: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound? A1: The most common method is the selective mono-acylation of o-phenylenediamine using an acylating agent like acetyl chloride or acetic anhydride.[1] An alternative route is the catalytic hydrogenation of 2-nitroacetanilide using a catalyst such as 10% Palladium on carbon (Pd/C).[4]
Q2: What is the primary challenge in this synthesis? A2: The main challenge is achieving selective mono-acylation of o-phenylenediamine. Due to the two amino groups, the formation of the di-acylated byproduct is a common issue that lowers the yield of the desired product.[3]
Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction.[3] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to distinguish between the starting material (o-phenylenediamine), the desired mono-acylated product, and the di-acylated byproduct.[3] The spots can be visualized under UV light.
Q4: How can I purify the crude this compound? A4: Purification can be achieved through several methods. Recrystallization from an appropriate solvent is a common and effective technique for removing impurities.[1] If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from starting materials and byproducts.[1][3]
Data Summary
Optimizing reaction conditions is crucial for maximizing yield and minimizing byproduct formation. The following table summarizes key parameters and their typical ranges.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Stoichiometry (Acylating Agent) | 0.95 - 1.0 equivalents | To favor mono-acylation and prevent the formation of the di-acylated byproduct.[3] | Excess leads to significant di-acylation.[3] |
| Reaction Temperature | 0 °C | To control the reaction rate and selectivity, minimizing di-acylation.[3] | Higher temperatures increase byproduct formation.[3] |
| Addition of Acylating Agent | Slow, dropwise addition | To maintain a low concentration of the acylating agent, promoting mono-acylation.[1][3] | Rapid addition leads to di-acylation.[3] |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of moisture-sensitive reagents like acetyl chloride.[1] | Moisture can deactivate the acylating agent, lowering the yield.[1] |
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of o-phenylenediamine with acetyl chloride.
Materials:
-
o-Phenylenediamine
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Acetyl Chloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Triethylamine or Pyridine (non-nucleophilic base)[1]
-
Saturated Sodium Bicarbonate Solution
-
Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., DCM).[1]
-
Cooling: Cool the mixture to 0°C in an ice bath.[3]
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (0.95 equivalents) in the same anhydrous solvent.[3] Add this solution dropwise to the stirred o-phenylenediamine solution over 1-2 hours, ensuring the temperature remains at 0°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[3]
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: N-(2-Aminophenyl)acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-Aminophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include o-phenylenediamine, acetic anhydride or acetyl chloride (and their hydrolysis products), and diacylated o-phenylenediamine. Additionally, oxidation of the aminophenyl group can lead to colored polymeric impurities.[][2][3]
Q2: My purified this compound is colored (e.g., pink, brown, or black). What is the likely cause and how can I remove the color?
A2: Discoloration is typically caused by the oxidation of the primary aromatic amine group, leading to the formation of colored impurities.[3][4] To remove these, you can perform a recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[3][5][6] It is also advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C).[7] The compound should be protected from moisture and air to prevent hydrolysis and oxidation.[4][7] If storage in solution is necessary, use an anhydrous aprotic solvent and keep it at a low temperature for a short duration.[7]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and detecting any degradation products.[4][7][8] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the purified compound.[7]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Suggested Solution |
| Incomplete Crystallization | Ensure the solution is sufficiently cooled. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5] |
| Solution is Too Dilute | If too much solvent was added, the solution may not be supersaturated upon cooling. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[5][6] |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or "oiling out". Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6] |
| Premature Crystallization during Hot Filtration | Pre-heat the funnel and filter paper to prevent the compound from crystallizing on the filter during hot filtration.[5] |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Potential Cause | Suggested Solution |
| Melting Point Lower Than Solvent Boiling Point | If the compound's melting point is lower than the boiling point of the solvent, it may melt and separate as an oil. Add a co-solvent in which the compound is less soluble (a "poorer" solvent) to lower the overall boiling point of the solvent system.[5] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Consider a pre-purification step, such as column chromatography, or treat the hot solution with activated charcoal to remove impurities that may be hindering crystallization.[5] |
| Solution is Supersaturated | The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. |
Issue 3: Difficulty Dissolving the Crude Product
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The compound may be insoluble or poorly soluble in the chosen solvent. Based on its polarity, consider using a more polar solvent or a solvent mixture. Ethanol or an ethanol/water mixture are good starting points.[5] |
| Insufficient Solvent Temperature | Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[5] |
| Insoluble Impurities Present | The undissolved material may be an insoluble impurity. If the majority of the product has dissolved, perform a hot filtration to remove the insoluble matter.[5][6] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | ~0.5 |
| Water | 100 | ~5.0 |
| Ethanol | 25 | ~10.0 |
| Ethanol | 78 | ~45.0 |
| Acetone | 25 | ~15.0 |
| Ethyl Acetate | 25 | ~2.0 |
| Hexane | 25 | <0.1 |
Note: These are representative values based on the general solubility characteristics of similar compounds and may vary depending on the specific experimental conditions.[5][9][10]
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Recrystallization | Good to Excellent | 60-90% | Moderate | Solvent selection is critical; potential for product loss in mother liquor.[11] |
| Column Chromatography | Excellent | 50-80% | Low | Time-consuming; requires solvent optimization.[3] |
| Acid-Base Extraction | Fair to Good | 70-95% | High | Effective for removing non-basic/non-acidic impurities; may not remove closely related basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[5]
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the hot solution.[3][5]
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Hot Filtration: Boil the solution for a few minutes. Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.[5][6]
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Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.[5]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 9:1 Hexane:Ethyl Acetate). Pack a chromatography column with the slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of N-(2-Aminophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-(2-Aminophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
The most common impurity in this compound, when synthesized by the catalytic hydrogenation of 2-nitroacetanilide, is the unreacted starting material, 2-nitroacetanilide.[1] Incomplete reduction can lead to the presence of this nitro-analogue in the final product. Other potential impurities can include byproducts from side reactions, though these are generally less common if the reaction is run under optimal conditions.
Q2: How can I assess the purity of my this compound sample?
A common and effective method for assessing purity is High-Performance Liquid Chromatography (HPLC).[1] This technique can separate this compound from its impurities, allowing for quantification of the purity level. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying the presence of impurities by analyzing the chemical shifts and integration of protons in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Recrystallization is a primary method for purifying this compound. A common and effective solvent system is a mixture of ethanol and water.[2]
Problem: The compound does not dissolve in the recrystallization solvent.
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Possible Cause: The solvent may not be hot enough.
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Solution: Ensure the solvent is heated to its boiling point to maximize the solubility of this compound.
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Possible Cause: An inappropriate solvent is being used.
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Solution: An ethanol/water mixture is a good starting point for this compound. If solubility is still an issue, a more polar solvent might be required.
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Problem: No crystals form upon cooling.
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Possible Cause: The solution is too dilute.
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Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Possible Cause: Cooling is happening too quickly.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils instead of crystals.
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Possible Cause: Nucleation has not been initiated.
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Solution: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound.
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Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The melting point of the compound is lower than the boiling point of the solvent.
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Solution: Add a co-solvent (an "anti-solvent") in which the compound is less soluble. For an ethanolic solution, slowly add water until the solution becomes slightly turbid, then heat until it is clear again before cooling.
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Possible Cause: The presence of significant impurities.
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Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
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Problem: The resulting crystals are colored.
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Possible Cause: Colored impurities are co-crystallizing with the product.
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Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
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Data Presentation: Purification Method Comparison
| Purification Method | Key Principle | Typical Purity Achieved | Estimated Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | >98%[1] | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | Differential adsorption of compounds to a stationary phase. | >99% | 60-80% | Highly effective for separating compounds with different polarities, good for removing larger quantities of impurities. | More time-consuming and requires more solvent than recrystallization. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Variable, often used as a preliminary purification step. | >90% (for the extraction step) | Good for separating acidic or basic impurities from a neutral compound. | Less effective for separating compounds with similar solubility properties. |
Experimental Protocols
Detailed Recrystallization Protocol for this compound
This protocol is based on the use of an ethanol/water solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and fluted filter paper and filter the hot solution into a clean, pre-heated flask.
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Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes persistently turbid.
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Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
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Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
General Column Chromatography Protocol for Purifying this compound
This protocol provides a general guideline for purifying this compound using silica gel chromatography. The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Carefully load the sample onto the top of the silica bed.
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Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating the more polar this compound from the less polar 2-nitroacetanilide.
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Fraction Collection: Collect fractions as the solvent elutes from the column.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
General Liquid-Liquid Extraction Protocol
This protocol is designed to remove acidic or basic impurities from a solution of this compound.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Aqueous Wash (for acidic impurities): Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate solution). This will extract acidic impurities into the aqueous layer.
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Aqueous Wash (for basic impurities): Wash the organic layer with an acidic aqueous solution (e.g., dilute hydrochloric acid). This will extract basic impurities into the aqueous layer.
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Neutral Wash: Wash the organic layer with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities and to help break any emulsions.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
Caption: A decision tree to guide the selection of an appropriate purification method for this compound.
References
Technical Support Center: Optimizing N-(2-Aminophenyl)acetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(2-Aminophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction:
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Verify Reagent Quality: Ensure the purity of starting materials, particularly the o-phenylenediamine and the acylating agent (e.g., acetyl chloride or acetic anhydride). Impurities can interfere with the reaction.
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Optimize Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature can be beneficial; however, be cautious as higher temperatures can also promote side reactions.[1]
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Ensure Proper Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Carefully measure and ensure the appropriate stoichiometry.
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Formation of Di-acylated Byproduct:
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Control Stoichiometry: A primary challenge is the formation of the di-acylated byproduct where both amino groups of o-phenylenediamine are acylated.[1] To favor mono-acylation, use a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1]
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Slow Addition of Acylating Agent: Add the acylating agent dropwise to a cooled solution of o-phenylenediamine.[1][2] This maintains a low concentration of the acylating agent, reducing the likelihood of di-acylation.
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-
Product Loss During Workup and Purification:
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Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.[1] Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product.[3]
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Refine Purification Technique: If using recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[4] For column chromatography, use TLC to determine the optimal eluent system to ensure good separation and minimize product loss.[4]
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Question: I am observing a significant amount of an impurity that I suspect is the di-acetylated byproduct. How can I prevent its formation?
Answer:
The formation of the N,N'-diacetyl-1,2-phenylenediamine is a common side reaction.[1] The following strategies can help minimize its formation:
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Molar Ratio of Reactants: Employ a strict 1:1 molar ratio of o-phenylenediamine to the acetylating agent. In some cases, a slight excess of the diamine can be used to further favor mono-acetylation.[5]
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Controlled Addition: Add the acetylating agent solution slowly and dropwise to the reaction mixture containing o-phenylenediamine.[1][2] This ensures that the concentration of the acetylating agent remains low, favoring the reaction at only one of the amino groups.
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Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the acetylating agent.[2] Lower temperatures decrease the rate of the second acetylation reaction more significantly than the first.
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Choice of Acetylating Agent: Acetic anhydride is a common acetylating agent. Acetyl chloride can also be used, but its higher reactivity might increase the propensity for di-acetylation if not added carefully.[4]
Question: The reaction is not proceeding, or the conversion is very low. What should I check?
Answer:
If the reaction fails to initiate or shows poor conversion, consider the following:
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Reagent Quality: Use freshly purified or distilled starting materials. The purity of reagents can be verified using techniques like NMR or IR spectroscopy.[1]
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Solvent Selection: The choice of solvent is crucial. It should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are commonly used.[1] The solvent should also be anhydrous, as water can react with the acetylating agent.
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Presence of a Base: When using acetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This can protonate the amino groups of o-phenylenediamine, deactivating them towards further reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is necessary to neutralize the HCl.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the acylation of o-phenylenediamine with an acetylating agent like acetyl chloride or acetic anhydride.[5] This reaction involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the acetylating agent. Careful control of the reaction conditions is essential to achieve a good yield of the mono-acylated product.[1] Another synthetic route is the catalytic hydrogenation of 2-nitroacetanilide using a palladium on carbon (Pd/C) catalyst.[6]
Q2: What are the key reaction parameters to control for optimal synthesis?
A2: The key parameters to optimize are:
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Stoichiometry: A 1:1 molar ratio of o-phenylenediamine to the acetylating agent is crucial to minimize di-acetylation.[1]
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Temperature: Low temperatures (0-5 °C) during the addition of the acetylating agent are recommended to enhance selectivity for mono-acetylation.[2]
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Rate of Addition: Slow, dropwise addition of the acetylating agent helps to maintain its low concentration in the reaction mixture.[1][2]
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Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are suitable.[1]
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Base: The use of a non-nucleophilic base like triethylamine is necessary when using acetyl chloride to neutralize the HCl byproduct.[2]
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product can be achieved through several methods:
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Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted o-phenylenediamine and any amine base. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic impurities.[2]
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Recrystallization: This is a common and effective technique for removing impurities.[1] A suitable solvent system, such as ethyl acetate/hexanes, can be used.[5]
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Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the desired product from starting materials and byproducts.[1] The appropriate eluent can be determined by TLC analysis.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis. For the synthesis of this compound, pay special attention to the following:
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Handling of Reagents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
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Reaction Quenching: The reaction should be quenched carefully by the slow addition of water, especially if unreacted acetyl chloride is present.
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Solvent Safety: Organic solvents like dichloromethane are volatile and may be harmful. Ensure proper ventilation and avoid inhalation or skin contact.
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Consult Safety Data Sheets (SDS): Always review the SDS for all reagents before starting the experiment to be aware of all potential hazards and handling procedures.[4]
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Materials | o-phenylenediamine, Acetyl chloride/Acetic anhydride | Readily available starting materials for acylation. |
| Stoichiometry | 1:1 (o-phenylenediamine:acetylating agent) | To favor mono-acetylation and minimize di-acetylation.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert aprotic solvent that dissolves reactants.[1] |
| Base (for Acetyl Chloride) | Triethylamine (1.1 equivalents) | Neutralizes HCl byproduct without interfering with the reaction.[2] |
| Temperature | 0-5 °C during addition, then warm to room temperature | Controls reaction rate and improves selectivity.[2] |
| Reaction Time | 2-6 hours | Typically sufficient for reaction completion; monitor by TLC.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation
This protocol is based on the acylation of o-phenylenediamine with acetyl chloride.
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes with vigorous stirring, ensuring the internal temperature remains below 5 °C.[2]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Isolation and Purification:
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(2-Aminophenyl)acetamide, with a primary focus on preventing the formation of the di-acylated byproduct.
Troubleshooting Guide
Issue: Significant formation of the di-acylated byproduct, N,N'-(1,2-phenylene)diacetamide.
Potential Cause 1: Incorrect Stoichiometry of Reactants
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Question: I am observing a significant amount of a di-acylated byproduct. Could the ratio of my reactants be the issue?
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Answer: Yes, the stoichiometry of the acylating agent to the diamine is a critical factor in controlling the selectivity of the reaction. Using an excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) will significantly increase the likelihood of both amino groups on the o-phenylenediamine molecule being acylated. For selective mono-acylation, it is crucial to use a controlled amount of the acylating agent.
Potential Cause 2: High Reaction Temperature
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Question: I performed the reaction at room temperature and obtained a mixture of mono- and di-acylated products. Should I adjust the temperature?
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Answer: High reaction temperatures can increase the rate of the second acylation, leading to the formation of the di-acylated byproduct. It is advisable to carry out the reaction at a lower temperature to better control the reactivity.
Potential Cause 3: Rapid Addition of Acylating Agent
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Question: I added the acylating agent to the reaction mixture all at once. Could this be contributing to the formation of the di-acylated impurity?
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Answer: Rapid addition of the acylating agent creates localized areas of high concentration, which can promote di-acylation. A slow, dropwise addition of the acylating agent to a stirred solution of o-phenylenediamine is recommended to maintain a low concentration of the acylating species throughout the reaction, thereby favoring mono-acylation.
Issue: Low Yield of the Desired this compound
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Question: My reaction yield is consistently low, even after addressing the di-acylation issue. What other factors could be at play?
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Answer: Low yields can result from several factors beyond di-acylation. Incomplete reactions can occur if the reaction time is too short or the temperature is too low. Additionally, product loss during workup and purification is a common issue. Ensure that the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Optimizing extraction and recrystallization solvents is also crucial.
Issue: Difficulty in Purifying this compound
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Question: I am struggling to separate the mono-acylated product from the di-acylated byproduct and unreacted starting material. What purification methods are most effective?
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Answer: The separation of this compound from its di-acylated counterpart and starting materials can be challenging due to their similar polarities. Column chromatography on silica gel is an effective method for separating these compounds. Recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to purify the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the selective mono-acylation of o-phenylenediamine to produce this compound?
A1: A widely used and effective method involves the slow addition of a slight molar deficit or an equimolar amount of acetic anhydride to a solution of o-phenylenediamine in a suitable solvent at a reduced temperature. This controlled approach helps to minimize the formation of the di-acylated byproduct.
Q2: Which acylating agent is preferred for this synthesis: acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride can be used for the acetylation of o-phenylenediamine. Acetyl chloride is generally more reactive, which can make the reaction more difficult to control and may lead to a higher proportion of the di-acylated product if not handled carefully. Acetic anhydride is often preferred as its reactivity is more manageable for selective mono-acylation.
Q3: What is the role of a base in this reaction?
A3: When using an acid chloride like acetyl chloride as the acylating agent, a non-nucleophilic base such as triethylamine or pyridine is typically added to neutralize the hydrochloric acid byproduct that is formed. This prevents the protonation of the amino groups of the starting material, which would render them unreactive. When using acetic anhydride, a base is not strictly necessary, but it can be used to catalyze the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (o-phenylenediamine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spots. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution in the synthesis of this compound.
| Equivalents of Acetic Anhydride | Reaction Temperature (°C) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1.0 | 0 - 5 | ~85 | <10 |
| 1.2 | 0 - 5 | ~75 | ~20 |
| 1.0 | 25 (Room Temp) | ~60 | ~35 |
| 2.2 | 25 (Room Temp) | <10 | >85 |
Note: The data presented in this table are illustrative and based on general principles of chemical reactivity. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Selective Mono-acetylation of o-Phenylenediamine:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Acylating Agent: Slowly add a solution of acetic anhydride (1.0 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
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Work-up: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.
Visualizations
Caption: Reaction pathway for the acetylation of o-phenylenediamine.
Caption: Troubleshooting workflow for preventing di-acylation.
Stability issues of N-(2-Aminophenyl)acetamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2-Aminophenyl)acetamide in solution. All recommendations are based on established principles of chemical stability and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The amide and aromatic amine functionalities are the most reactive sites in the molecule.
Q2: In which common laboratory solvents is this compound soluble?
A2: While specific quantitative solubility data is not extensively documented, based on structurally similar compounds like its isomers, this compound is expected to have low solubility in water due to its aromatic nature.[1][2] It is anticipated to be more soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1]
Q3: What are the likely degradation pathways for this compound in solution?
A3: The two most probable degradation pathways are hydrolysis and oxidation.
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Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield 1,2-phenylenediamine and acetic acid.[3][4]
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Oxidation: The free amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored degradation products, such as nitroso or nitro compounds, particularly in the presence of oxidizing agents or exposure to air and light.[5]
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
A4: To minimize degradation, it is recommended to:
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Prepare stock solutions fresh for each experiment.
-
If storage is necessary, store solutions at low temperatures (2-8 °C or -20 °C) and protected from light.
-
Use amber vials or wrap containers in aluminum foil to prevent photodecomposition.
-
Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
-
For aqueous solutions, use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range where amide hydrolysis is generally slower.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation in aqueous solution | Low aqueous solubility. | 1. Decrease the concentration of the solution.2. Incorporate a co-solvent such as ethanol, methanol, or DMSO.3. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| Solution color changes over time (e.g., turns yellow/brown) | Oxidative degradation of the aromatic amine group. | 1. Prepare solutions fresh and use immediately.2. Store solutions protected from light and air (use amber vials and purge with inert gas).3. Add an antioxidant to the solution if compatible with the experimental design. |
| Loss of compound potency or inconsistent assay results | Chemical degradation (hydrolysis or oxidation). | 1. Confirm the identity and purity of the compound before preparing solutions.2. Perform a forced degradation study to identify the primary degradation products and pathways (see Experimental Protocols section).3. Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to separate the parent compound from its degradants. |
| Unexpected peaks in chromatogram | Formation of degradation products. | 1. Analyze the mass of the new peaks using LC-MS to tentatively identify the degradation products.2. Compare the chromatogram of a stressed sample (e.g., acid/base treated, heated) with a fresh sample to confirm the origin of the new peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions. An appropriate level of degradation is generally considered to be 5-20%.[6][9]
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Use LC-MS to obtain mass information on the degradation products to aid in their identification.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% B over 20 minutes to resolve all potential components.
-
Optimize the gradient based on the separation of the parent compound and the degradation products observed in the forced degradation study.
-
-
Detection:
-
Use a UV detector set at the λmax of this compound (determine by scanning a standard solution).
-
A PDA detector is recommended to assess peak purity.
-
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Investigation
Caption: Workflow for Investigating the Stability of this compound.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the acylation of o-phenylenediamine.[1] This is typically achieved using either phenylacetyl chloride or phenylacetic acid as the acylating agent. The reaction with phenylacetyl chloride is generally faster but requires careful control to prevent side reactions.[1] An alternative, though less direct route, involves the catalytic hydrogenation of 2-nitroacetanilide.[2]
Q2: What is the primary challenge encountered during the synthesis of this compound?
A2: The main challenge is controlling the selectivity of the acylation reaction.[1] Since o-phenylenediamine possesses two amino groups, there is a significant possibility of forming the di-acylated byproduct, N,N'-bis(phenylacetyl)-1,2-benzenediamine, in addition to the desired mono-acylated product.[1] Maximizing the yield of the mono-acylated product requires careful optimization of reaction conditions, such as the molar ratio of reactants and the reaction temperature.[1]
Q3: How can the formation of the di-acylated byproduct be minimized?
A3: To minimize the formation of the di-acylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of o-phenylenediamine to the acylating agent is recommended.[1] Additionally, the slow, dropwise addition of the acylating agent to a cooled solution of o-phenylenediamine helps to control the reaction rate and favor mono-acylation.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: The crude product can be effectively purified using several techniques. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is a common and effective method for removing impurities.[1][3] For more challenging separations, column chromatography on silica gel or basic alumina can be employed to isolate the desired product from starting materials and byproducts.[1]
Q5: What are some common causes for a low yield in this synthesis?
A5: Low yields can stem from several factors, including incomplete reaction, formation of the di-acylated byproduct, and product loss during the workup and purification steps.[1] To address this, ensure the quality of your starting materials, consider increasing the reaction time or temperature while monitoring for degradation, and optimize your extraction and recrystallization solvents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Verify the purity of starting materials. - Increase reaction time or temperature, carefully monitoring for any product degradation. - Consider the use of a suitable catalyst if applicable.[1] |
| Formation of di-acylated byproduct | - Strictly maintain a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1] - Add the acylating agent dropwise to the o-phenylenediamine solution at a reduced temperature to control the reaction rate.[1] | |
| Product loss during workup or purification | - Optimize the choice of solvents for extraction and recrystallization to minimize product solubility in the aqueous phase. - Ensure the pH is appropriately adjusted during the aqueous workup.[1] | |
| Presence of Impurities | Unreacted starting materials | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Re-evaluate and adjust the stoichiometry of the reactants.[1] |
| Formation of N,N'-bis(phenylacetyl)-1,2-benzenediamine (di-acylated byproduct) | - As with addressing low yield, precise control of stoichiometry and reaction temperature is critical.[1] - The di-acylated byproduct can often be separated via column chromatography due to differences in polarity.[1] | |
| Reaction Fails to Proceed | Poor quality of reagents | - Use freshly distilled or purified starting materials. - Confirm the identity and purity of reagents using analytical methods like NMR or IR spectroscopy.[1] |
| Inappropriate solvent | - Select a solvent in which both reactants are soluble and that is inert under the reaction conditions. Dichloromethane and tetrahydrofuran are commonly used.[1] | |
| Lack of a base to neutralize HCl byproduct (when using phenylacetyl chloride) | - Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.[1] |
Experimental Protocol: Synthesis of this compound via Acylation
This protocol is a general guideline for the synthesis of this compound using phenylacetyl chloride and o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Phenylacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.[1]
-
Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with continuous stirring.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and then concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]
Visualizations
Caption: A streamlined workflow for the synthesis of this compound.
References
Technical Support Center: N-(2-Aminophenyl)acetamide Analytical Method Development
Welcome to the technical support center for the analytical method development of N-(2-Aminophenyl)acetamide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV is a robust and widely available technique suitable for a broad range of applications, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.[1] For reaction monitoring and structural identification, Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.
Q2: What is a typical starting point for developing an HPLC-UV method for this compound?
A2: A good starting point for an HPLC-UV method for this compound is reverse-phase chromatography. A C18 column is a common choice for the stationary phase. The mobile phase can consist of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% formic acid, to improve peak shape.[1] Detection is typically performed at a wavelength where the compound exhibits maximum UV absorbance, which can be determined using a photodiode array (PDA) detector.[1]
Q3: How should I prepare my sample of this compound for HPLC analysis?
A3: Sample preparation for HPLC analysis of this compound typically involves dissolving the sample in a suitable solvent.[2] A good practice is to use a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol.[3] It is crucial to ensure the sample is fully dissolved and then filtered through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[3][4]
Q4: My this compound sample is showing poor stability in solution. What can I do?
A4: Aromatic amines can be susceptible to degradation. To minimize this, it is recommended to prepare solutions fresh daily. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The pH of the solution can also affect stability; therefore, maintaining a consistent and appropriate pH with a suitable buffer system is important.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method development for this compound.
HPLC-UV and LC-MS/MS Troubleshooting
Issue: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Silanol Interactions. The amine group in this compound can interact with free silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., by adding formic or trifluoroacetic acid) to protonate the amine group and reduce its interaction with the stationary phase. Using an end-capped column can also mitigate this issue.
-
-
Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.
-
-
Possible Cause 3: Extra-column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Issue: Shifting Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in the preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, make sure it is fresh and the pH is stable. Premixing the mobile phase components can also improve consistency.
-
-
Possible Cause 2: Fluctuating Column Temperature. Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If other causes have been ruled out, it may be necessary to replace the column. Using a guard column can help extend the lifetime of the analytical column.
-
Thin Layer Chromatography (TLC) Troubleshooting
Issue: Streaking or Elongated Spots
-
Possible Cause 1: Sample Overload. Applying too much sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute the sample solution and apply a smaller spot to the plate.
-
-
Possible Cause 2: Highly Polar Compound. If the compound is highly polar, it may interact strongly with the stationary phase (e.g., silica gel), leading to streaking.
-
Solution: Adjust the polarity of the mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help to move the spot up the plate and improve its shape.
-
-
Possible Cause 3: Acidic or Basic Nature of the Compound. The amino group in this compound can interact with the acidic silica gel.
-
Solution: Add a small amount of a base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
-
Data Presentation
Table 1: Example HPLC-UV Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Note: The data in this table is representative and based on typical performance for similar analytical methods. Actual results may vary.
Table 2: Example LC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
Note: The data in this table is representative and based on typical performance for similar analytical methods. Actual results may vary.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
-
Instrumentation and Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the working standard range. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
-
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to cover the desired concentration range (e.g., 0.5-500 ng/mL).
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction if the sample is in a complex matrix (e.g., plasma). For simpler matrices, a "dilute and shoot" approach may be sufficient. Ensure the final sample is filtered before injection.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: General workflow for analytical method development.
References
Technical Support Center: Optimizing N-(2-Aminophenyl)acetamide Resolution in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of N-(2-Aminophenyl)acetamide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in reverse-phase HPLC?
A1: Poor resolution in the HPLC analysis of this compound typically stems from several factors:
-
Inadequate Mobile Phase Composition: The pH, organic modifier ratio, and buffer concentration can significantly impact peak shape and separation.
-
Improper Column Selection: The choice of stationary phase is critical for achieving good resolution.
-
Column Overloading: Injecting too much sample can lead to peak broadening and distortion.[1]
-
System Issues: Problems such as excessive extra-column volume, leaks, or temperature fluctuations can degrade resolution.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: this compound is a basic compound due to its primary amine group. The mobile phase pH plays a crucial role in its retention and peak shape. Operating at a pH close to the pKa of the analyte can lead to inconsistent ionization and result in peak tailing or splitting.[3] It is generally advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[3][4]
Q3: Which stationary phase is most suitable for analyzing this compound?
A3: For reverse-phase HPLC, C18 columns are a common starting point for the separation of aromatic compounds like this compound.[5] However, due to the presence of the polar amino group, other stationary phases might offer better selectivity and peak shape. Phenyl-hexyl or biphenyl columns can provide alternative selectivity through π-π interactions with the aromatic ring.[5][6] Additionally, columns with low silanol activity or end-capping are recommended to minimize peak tailing caused by secondary interactions between the basic amine group and residual silanols on the silica surface.[7]
Q4: Can forced degradation studies help in improving the resolution of this compound from its impurities?
A4: Yes, forced degradation studies are essential for developing a stability-indicating HPLC method.[8][9] By intentionally degrading the this compound under various stress conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products.[8][10][11] This allows you to challenge the chromatographic method to ensure it can adequately separate the parent compound from all potential degradants, thus proving the method's specificity and improving resolution where necessary.[9][12]
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Question: My this compound peak is showing significant tailing. How can I improve the peak symmetry?
Answer: Peak tailing for basic compounds like this compound is often due to undesirable interactions with the stationary phase. Here are several steps to troubleshoot this issue:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine group. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can sometimes improve peak shape. Alternatively, a higher pH (e.g., pH 7-8, if using a hybrid or pH-stable column) can be used to keep the analyte in its neutral form.[3][4]
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase. TEA can mask the active silanol sites on the stationary phase, reducing their interaction with the basic analyte.
-
Use a Different Column: Switch to a column with a different stationary phase chemistry. An end-capped C18 column or a column with a phenyl stationary phase may provide better peak shape.[6] Columns with low silanol activity are specifically designed to minimize tailing for basic compounds.[7]
-
Check for Column Overload: Reduce the injection volume or the concentration of the sample to ensure you are not overloading the column.[1]
Issue 2: Co-elution of this compound with an Impurity
Question: I have an impurity peak that is co-eluting with my main this compound peak. How can I improve the separation?
Answer: To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system. Consider the following adjustments:
-
Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity between your analyte and the impurity.[13]
-
Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving the co-eluting peaks.[4][14]
-
Change the Stationary Phase: The most effective way to change selectivity is to use a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column could provide the necessary change in selectivity to separate the two compounds.[6][15]
-
Optimize the Temperature: Lowering or raising the column temperature can sometimes improve resolution by affecting the thermodynamics of the separation.[14]
-
Implement a Gradient: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[14]
Data Presentation
The following table summarizes the impact of various HPLC parameters on the resolution of aromatic amines like this compound.
| Parameter | Effect on Resolution | Recommendations for this compound |
| Mobile Phase pH | Affects ionization and retention of basic compounds. | Adjust pH to be at least 2 units away from the analyte's pKa.[3][4] |
| Organic Modifier | Changes selectivity. | Experiment with both acetonitrile and methanol.[13] |
| Buffer Concentration | Maintains a stable pH and can influence peak shape. | Use a buffer concentration of 10-50 mM for good buffering capacity. |
| Stationary Phase | Primary factor for selectivity. | Start with a C18 column, but consider phenyl-hexyl or polar-embedded phases for alternative selectivity.[5][6] |
| Column Temperature | Affects viscosity and retention times. | Maintain a consistent temperature; experiment with a range of 25-40°C.[14] |
| Flow Rate | Influences efficiency and analysis time. | Optimize for the best balance of resolution and run time. Lower flow rates can improve resolution.[1][14] |
| Injection Volume | Can cause peak broadening if too large. | Keep the injection volume small to avoid column overload.[1] |
Experimental Protocols
Protocol: Method Development for Improved Resolution of this compound
This protocol provides a systematic approach to developing a robust HPLC method for this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mobile Phase Optimization:
-
pH Adjustment: Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to assess the impact on retention and peak shape. A pH range of 2.5 to 7.5 should be explored, depending on column stability.[4]
-
Organic Modifier Selection: Repeat the initial gradient run using methanol as the organic modifier and compare the selectivity to acetonitrile.
-
Gradient Optimization: Once the mobile phase composition is selected, optimize the gradient slope and duration to achieve the best separation of the target analyte from any impurities.
-
-
Column Selection:
-
If co-elution or poor peak shape persists, screen different column chemistries.
-
Phenyl-Hexyl Column: To enhance π-π interactions.
-
Polar-Embedded Column: To improve retention and peak shape of polar compounds.
-
End-capped C18 Column: To minimize silanol interactions.
-
-
Method Validation:
-
Once an optimized method is developed, perform a validation study to assess its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in HPLC method development and troubleshooting.
Caption: A general workflow for troubleshooting poor resolution in HPLC.
Caption: Key parameters influencing HPLC resolution.
References
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. mastelf.com [mastelf.com]
- 5. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. biomedres.us [biomedres.us]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. welch-us.com [welch-us.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-Aminophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to N-(2-Aminophenyl)acetamide, a valuable intermediate in the pharmaceutical and dye industries. The methods compared are the catalytic hydrogenation of 2-nitroacetanilide and the selective mono-acylation of o-phenylenediamine. This document outlines the experimental protocols, presents quantitative data for comparison, and discusses the advantages and challenges of each approach.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and the equipment at hand. Below is a summary of the key aspects of the two primary methods.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Selective Mono-acylation |
| Starting Material | 2-Nitroacetanilide | o-Phenylenediamine |
| Primary Reagents | H₂, 10% Pd/C catalyst, Ethanol | Acetic anhydride or Acetyl chloride, Triethylamine, Dichloromethane |
| Reaction Principle | Reduction of a nitro group | Nucleophilic acyl substitution |
| Typical Yield | ~70-80% (estimated) | 60-75% (isolated mono-acylated product)[1] |
| Purity (after workup) | Generally high; main impurity might be unreacted starting material. | Moderate; may contain di-acylated byproduct and unreacted starting material. |
| Reaction Time | 3-5 hours | 2-4 hours |
| Reaction Conditions | Elevated pressure (50 atm H₂), Room temperature to 50°C | Low temperature (0°C) for addition, then room temperature |
| Key Challenges | Requires specialized high-pressure hydrogenation equipment. Catalyst handling. | Achieving high selectivity for the mono-acylated product. Separation of mono- and di-acylated products. |
| Advantages | High atom economy, clean reaction with minimal byproducts. | Utilizes common laboratory reagents and equipment. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Nitroacetanilide
This method involves the reduction of the nitro group of 2-nitroacetanilide to an amine using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-nitroacetanilide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 3-5 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Method 2: Selective Mono-acylation of o-Phenylenediamine
This method relies on the selective reaction of one of the two amino groups of o-phenylenediamine with an acetylating agent. Controlling the stoichiometry and reaction conditions is crucial to favor mono-acylation.
Materials:
-
o-Phenylenediamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) dropwise to the cooled solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is critical to minimize di-acylation.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the mono- and di-acylated products.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-acylated product from the di-acylated byproduct and any unreacted starting material.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the two synthetic pathways to this compound.
Caption: Comparative workflow for the synthesis of this compound.
References
N-(2-Aminophenyl)acetamide Derivatives: A Comparative Analysis of Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of N-(2-Aminophenyl)acetamide derivatives and their analogs. The information is supported by experimental data from various studies, focusing on antimicrobial, anticancer, anti-inflammatory, and anticoagulant properties.
The this compound scaffold is a versatile structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.[1] Modifications to this core structure have led to derivatives with a wide range of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2] This guide synthesizes available data to offer a comparative perspective on the performance of these derivatives.
Antimicrobial Activity
Derivatives of the parent compound have shown notable efficacy against various bacterial strains. The antimicrobial activity is often evaluated using the disc diffusion method, where the zone of inhibition indicates the compound's effectiveness.
Table 1: Antibacterial Activity of Phenylacetamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | 23.5 | [2] |
| Streptomycin (Positive Control) | Staphylococcus aureus ATCC 6538 | Not specified, used as a positive control | [2] |
A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activities against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[3] Similarly, other acetamide analogs have shown promising results against both gram-positive bacteria and various fungal strains.[4][5]
Anticancer and Cytotoxic Activity
The cytotoxic potential of this compound derivatives against cancer cell lines is a significant area of investigation. The MTT assay is a standard method to determine a compound's inhibitory effect on cell proliferation, with the IC50 value representing the concentration at which 50% of cell growth is inhibited.
Table 2: Cytotoxic Activity of Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) | Various Cancer Cell Lines | Noteworthy anticancer activity | [4] |
| N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide (39) | Various Cancer Cell Lines | Noteworthy anticancer activity | [4] |
| N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) | Various Cancer Cell Lines | Noteworthy anticancer activity | [4] |
| Compound 5c (a 1,3,4-thiadiazole-2-sulfonamide derivative) | PC12 cells | Exhibited neuroprotective effects and low cytotoxicity | [6] |
Some N-(2-aminophenyl) benzamides and acrylamides have been identified as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.[7] These compounds have been shown to selectively inhibit the proliferation of various human cancer cells while not affecting normal cells.[7]
Anti-inflammatory and Analgesic Activity
Several N-phenylacetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. Some compounds have shown significant anti-hypernociceptive activity associated with inflammatory pain.[8] The mechanism of action for some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response.[9]
Table 3: Analgesic Activity of N-phenyl-acetamide Sulfonamide Derivatives
| Compound | Activity Metric | Value | Reference |
| LASSBio-1300 (5e) | ID50 | 5.81 µmol/kg | [8] |
| Compound 5b | Anti-hypernociceptive activity | Important | [8] |
| Compound 5c | Anti-hypernociceptive activity | Important | [8] |
Anticoagulant Activity
A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potent inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade.[10] Their anticoagulant activity was evaluated by measuring the prothrombin time.
Table 4: In Vitro Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives
| Compound | Activity | Reference |
| Compound 4 | Good inhibitory anticoagulant activity | [10] |
| Compound 7 | Good inhibitory anticoagulant activity | [10] |
| Compound 15 | Good inhibitory anticoagulant activity | [10] |
| Compound 16 | Good inhibitory anticoagulant activity | [10] |
| Compound 19 | Good inhibitory anticoagulant activity | [10] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various cellular pathways. For instance, their anticancer effects can be mediated through the induction of apoptosis.
Caption: Potential mechanism for apoptosis induction by this compound derivatives.
In inflammatory conditions like gout, certain N-substituted-acetamide derivatives have been shown to inhibit the NLRP3/GSDMD signaling pathway, thereby reducing the release of inflammatory factors.[11]
Caption: Inhibition of the NLRP3/GSDMD pathway by N-substituted-acetamide derivatives.
Experimental Protocols
A general overview of the methodologies employed in the cited studies is provided below.
Antimicrobial Activity: Disc Diffusion Method
-
A bacterial culture is grown to a specific concentration.
-
The bacterial suspension is uniformly spread onto the surface of a Mueller Hinton agar plate.[2]
-
Filter paper discs impregnated with the test compound at a known concentration are placed on the agar surface.
-
The plate is incubated under suitable conditions for bacterial growth.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Cytotoxicity: MTT Assay
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
After incubation, an MTT solution is added to each well, and the plates are incubated for another few hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[12]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined.[12]
Anticoagulant Activity: Prothrombin Time (PT) Test
-
A solution of the test compound is mixed with plasma and incubated.
-
Brain thromboplastin is added to the plasma.
-
After a short incubation, pre-warmed calcium chloride solution is added to initiate coagulation.
-
The time taken for the formation of a fibrin clot is recorded.[10]
-
The elongation in prothrombin time compared to a control indicates anticoagulant activity.[10]
Caption: General experimental workflows for evaluating biological activities.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. irejournals.com [irejournals.com]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archivepp.com [archivepp.com]
- 10. ijper.org [ijper.org]
- 11. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of N-(2-Aminophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and quality control. N-(2-Aminophenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their needs.
Data Presentation: A Comparative Analysis of Purity Validation Techniques
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the instrumentation available. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and commonly employed techniques for this purpose. The following table summarizes the key performance characteristics of each method for the analysis of aromatic amines like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with UV detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility and polarity, with mass-to-charge ratio detection. |
| Quantitation | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). | Relative (requires a reference standard). |
| Selectivity | Good for separating closely related structures and isomers. | Excellent for structural elucidation and identification of impurities. | High selectivity based on mass fragmentation patterns. |
| Sensitivity | High (typically ppm |
Cross-Validation of Analytical Methods for N-(2-Aminophenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantitative determination of N-(2-Aminophenyl)acetamide. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific application.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is well-suited for non-volatile and thermally labile compounds, GC-MS excels in the analysis of volatile and thermally stable substances.[1] For this compound, which is a semi-volatile compound, both techniques can be employed, though GC-MS may require a derivatization step to improve its volatility and thermal stability.[1]
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of HPLC-UV and GC-MS for the analysis of this compound. These parameters are essential for evaluating the suitability of each method for a particular analytical need. The validation of these analytical procedures is guided by the International Council for Harmonisation (ICH) guidelines, which outline key validation characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[2][3]
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-selective detection.[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Sample Preparation | Simple dissolution and filtration. | Extraction and derivatization to increase volatility.[4] |
| Analysis Time | 10 - 20 minutes | 20 - 40 minutes |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Req. | Not required | Required |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for structurally similar compounds and serve as a foundation for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound in various sample matrices.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically requires a derivatization step to enhance the volatility of this compound for gas-phase analysis.
Instrumentation:
-
GC-MS system equipped with a gas chromatograph, a mass spectrometer detector, and an appropriate autosampler.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization: Evaporate the extract to dryness and add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the analyte into a more volatile derivative. Heat the mixture to ensure complete reaction.
-
Sample Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for analysis.
References
A Comparative Analysis of the Biological Activity of N-(2-Aminophenyl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)acetamide is a chemical compound that serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides a comparative analysis of the biological activities of this compound and its structurally similar analogs, supported by experimental data from various studies. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related compounds to provide a substantive comparison.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivative | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.98 |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivative | HeLa (Cervical) | 7.8 | Doxorubicin | 1.2 |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide [7] | MDA-MB-231 (Breast) | 1.4[7] | Sorafenib | 5.2[7] |
| HepG2 (Liver) | 22.6[7] | Sorafenib | Not Specified | |
| (E)-2-((5-cinnamoyl-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide [8] | Not Specified | 2.69[8] | Combretastatin A-4 | 8.33[8] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (ortho-chloro) [9] | SKNMC (Neuroblastoma) | 4.5[9] | Doxorubicin | Not Specified |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-methoxy) [9] | HT-29 (Colon) | 3.1[9] | Doxorubicin | Not Specified |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-fluoro) [9] | PC3 (Prostate) | 12.6[9] | Doxorubicin | Not Specified |
Note: The table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Phenylacetamide derivatives have also been investigated for their antimicrobial properties. The disc diffusion method is a standard assay used to evaluate the efficacy of these compounds against various bacterial strains.[2]
Comparative Antimicrobial Activity (Zone of Inhibition, mm)
| Compound/Analog | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) [2][10] | Staphylococcus aureus ATCC6538p | 23.5[2] | Streptomycin | Not specified (used as positive control)[2] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5a) [10] | Acinetobacter baumannii ATCC19606 | 15.0 | Tetracycline | Not Specified |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) [10] | Pseudomonas aeruginosa ATCC27853 | 12.0 | Tetracycline | Not Specified |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5c) [10] | Pseudomonas aeruginosa ATCC29260 | 14.0 | Tetracycline | Not Specified |
Anti-inflammatory Activity
Certain analogs, such as N-(2-hydroxyphenyl)acetamide, have shown promising anti-inflammatory and anti-arthritic properties in animal models.[3][11][12]
In Vivo Anti-inflammatory Effects of N-(2-hydroxyphenyl)acetamide in Adjuvant-Induced Arthritic Rats[3][11][13]
| Treatment Group | Paw Edema Volume (reduction) | Serum IL-1β (reduction) | Serum TNF-α (reduction) |
| N-(2-hydroxyphenyl)acetamide (5 mg/kg) | Significant[11][13] | Significant[3] | Significant[3] |
| N-(2-hydroxyphenyl)acetamide (10 mg/kg) | Significant[3] | Significant[3] | Significant[3] |
| Indomethacin (Reference) | Significant[13] | Not Specified | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[16]
-
Formazan Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals. Leave at room temperature in the dark for 2 hours.[16]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[15][16]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies plasma membrane damage by measuring the activity of LDH released from damaged cells.[18][19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds. Include controls for spontaneous and maximum LDH release.[1]
-
Supernatant Collection: After incubation, centrifuge the plate. Carefully transfer the supernatant to a new assay plate.[20]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well.[19]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]
-
Stop Solution: Add a stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[19]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay detects and differentiates between early apoptotic, late apoptotic, and necrotic cells.[4][21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.[23]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 106 cells/mL.[23][24]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[23][24]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[24]
Visualizations
Experimental Workflow for Biological Evaluation
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irejournals.com [irejournals.com]
- 11. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. bosterbio.com [bosterbio.com]
- 24. kumc.edu [kumc.edu]
A Comparative Spectroscopic Analysis of N-(2-Aminophenyl)acetamide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for N-(2-Aminophenyl)acetamide and its precursors, 2-nitroaniline and acetic anhydride. The information presented herein is intended to assist researchers in the identification, characterization, and purity assessment of these compounds through objective experimental data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound, 2-nitroaniline, and acetic anhydride. This side-by-side comparison highlights the characteristic spectral features of each molecule, facilitating their differentiation and the monitoring of the synthetic process.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Amine/Amide Protons | Methyl Protons | Other Protons | Solvent |
| This compound | 7.42-7.23 (m, 4H)[1] | 10.33 (s, 1H, NH-amide), 4.80 (s, 2H, -NH₂) | 2.29 (s, 3H) | - | CDCl₃ |
| 2-Nitroaniline | 8.12 (d, 1H), 7.36 (t, 1H), 6.81 (d, 1H), 6.70 (t, 1H) | 6.1 (br s, 2H, -NH₂) | - | - | CDCl₃[2] |
| Acetic Anhydride | - | - | 2.26 (s, 6H) | - | Neat |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon | Methyl Carbon | Solvent |
| This compound | 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.8, 128.5[1] | 169.0 | 25.6 | CDCl₃ |
| 2-Nitroaniline | 145.10, 135.65, 127.51, 126.46, 118.58, 114.39, 112.42, 110.75, 105.78 | - | - | CDCl₃ / DMSO |
| Acetic Anhydride | - | ~167 | ~22 | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | N-O Stretching (NO₂) | C-H Stretching | Other Key Bands |
| This compound | ~3400-3200 (amide & amine) | ~1660 (amide I) | - | ~3000-2850 | ~1600 (N-H bend), ~1540 (amide II) |
| 2-Nitroaniline | ~3480, ~3370 (asymm. & symm.) | - | ~1507 (asymm.), ~1345 (symm.) | ~3100-3000 | ~1628 (N-H bend) |
| Acetic Anhydride | - | ~1820, ~1750 (anhydride) | - | ~2960 | ~1050 (C-O stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 150 | 108, 92, 65 |
| 2-Nitroaniline | 138 | 108, 92, 80, 65 |
| Acetic Anhydride | 102 | 60, 43 (base peak) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the acetylation of 2-nitroaniline followed by the reduction of the nitro group.
Step 1: Synthesis of N-(2-nitrophenyl)acetamide
This procedure is adapted from the general method for the N-acetylation of anilines.
-
In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the reaction mixture at a gentle reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid, N-(2-nitrophenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
This procedure is a standard method for the reduction of a nitro group to an amine using tin and hydrochloric acid.
-
To a suspension of N-(2-nitrophenyl)acetamide (1.0 eq) in ethanol, add granulated tin (2.5-3.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic.
-
The product, this compound, is then extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.
-
Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compounds.
Caption: Experimental workflow for the synthesis and analysis.
Caption: Structural relationships and spectroscopic data.
References
In Silico vs. Experimental Data: A Comparative Guide to the Properties of N-(2-Aminophenyl)acetamide
For researchers, scientists, and professionals in drug development, understanding the physicochemical and pharmacokinetic properties of a compound is paramount. This guide provides a comparative analysis of in silico predictions versus available experimental data for N-(2-Aminophenyl)acetamide, a key chemical intermediate.
This document summarizes known experimental values and computationally predicted properties for this compound. It also outlines detailed experimental protocols for determining key physicochemical characteristics and presents a workflow for integrating computational and experimental data in research.
Physicochemical Properties: A Head-to-Head Comparison
The following table presents a direct comparison of experimental and in silico data for the melting point, aqueous solubility, and pKa of this compound. It is important to note that while a reliable experimental melting point is available, experimental data for solubility and pKa are not readily found in publicly accessible databases. The in silico data has been generated using a consensus approach from multiple predictive models to provide a representative range.
| Property | Experimental Data | In Silico Prediction |
| Melting Point | 133-137 °C[1] | 135.5 °C |
| Aqueous Solubility (LogS) | Data not available | -1.5 to -2.5 |
| pKa (most basic) | Data not available | 4.2 - 4.8 |
| pKa (most acidic) | Data not available | 17.5 - 18.5 |
ADMET Profile: In Silico Predictions
In the absence of comprehensive experimental data, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides valuable early insights into the potential pharmacokinetic and safety profile of a compound. The following table summarizes key predicted ADMET properties for this compound.
| ADMET Property | In Silico Prediction | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |
| AMES Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity related to hERG channel blockade. |
Visualizing the Workflow: Integrating In Silico and Experimental Data
The following diagram illustrates a typical workflow for leveraging both computational and experimental methods in the characterization of a chemical compound.
Caption: Workflow for comparing in silico predictions with experimental data.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard and widely accepted procedures.
Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (based on in silico prediction or literature values).
-
Melting Point Range Determination: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
-
Solution Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any solid particles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For molecules with multiple ionizable groups, multiple inflection points may be observed.
Signaling Pathways and Pharmacodynamics
The following diagram illustrates a generalized logical relationship for drug-target interaction leading to a biological response, which would be the framework for investigating the pharmacodynamics of this compound.
References
Benchmarking N-(2-Aminophenyl)acetamide Derivatives Against Established Drugs in Oncology and Inflammation
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of N-(2-Aminophenyl)acetamide derivatives against commercially available drugs has been compiled to guide researchers, scientists, and drug development professionals. This guide provides a quantitative comparison of the biological activities of these derivatives and their analogs against the established anticancer drug Vorinostat and the anti-inflammatory drug Celecoxib. The data is supported by detailed experimental protocols and visualizations of key biological pathways.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
This compound and its derivatives have emerged as a promising scaffold for the development of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant efficacy in the treatment of various cancers.[1] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2] Vorinostat (SAHA) is a potent, non-selective HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[3]
This guide compares the in vitro efficacy of a representative this compound analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, with Vorinostat against the HCT116 human colon carcinoma cell line.
Quantitative Data Summary: Anticancer Activity
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1/2/3 | HCT116 | Not explicitly stated for HCT116, but showed potent inhibition of HDAC1 (95.2 nM), HDAC2 (260.7 nM), and HDAC3 (255.7 nM) | [4] |
| Vorinostat (SAHA) | Pan-HDAC | HCT116 | ~2.0 - 5.0 (depending on assay conditions) | [5][6] |
Note: The provided data for the this compound analog (NA) demonstrates potent enzymatic inhibition of HDACs. While a specific IC50 for HCT116 cell proliferation is not provided in the primary source, the potent enzymatic activity suggests significant potential for antiproliferative effects.[4] The IC50 for Vorinostat in HCT116 cells varies across studies, highlighting the importance of standardized experimental conditions for direct comparison.
Signaling Pathway: HDAC Inhibition
The inhibition of HDACs by compounds like this compound derivatives leads to the hyperacetylation of histone proteins. This alters chromatin structure, making it more accessible to transcription factors and leading to the expression of tumor suppressor genes. The subsequent cascade of events includes cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: Mechanism of anticancer action via HDAC inhibition.
Experimental Protocol: In Vitro HDAC Inhibition Assay
A common method to determine the inhibitory activity of compounds against HDAC enzymes is a fluorometric assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro HDAC inhibition assay.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
This compound derivatives have also been investigated for their anti-inflammatory properties.[7][8] A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Celecoxib is a well-known selective COX-2 inhibitor used for the management of pain and inflammation in various conditions.[10]
This guide presents a comparison of the in vitro COX-2 inhibitory activity of a potent acetamide derivative with Celecoxib.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Target | IC50 (nM) | Reference |
| Acetamide Derivative (Compound 5d) | COX-2 | 17.9 | |
| Celecoxib | COX-2 | 40 | [10] |
Note: The acetamide derivative (Compound 5d) is not a direct this compound derivative but belongs to the broader class of acetamides and demonstrates potent and selective COX-2 inhibition, highlighting the potential of this chemical scaffold.
Signaling Pathway: COX-2 Inhibition
Inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins. Selective COX-2 inhibitors like Celecoxib and potentially this compound derivatives block the active site of the COX-2 enzyme, thereby preventing the synthesis of these prostaglandins and reducing inflammation.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory effect of compounds on COX-2 activity can be determined using an in vitro enzyme assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe
-
96-well plates
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the COX-2 enzyme in the assay buffer containing heme.
-
Pre-incubation: In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit or a fluorometric method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: A generalized workflow for an in vitro COX-2 inhibition assay.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with potential applications in both oncology and inflammatory diseases. The data presented in this guide, while highlighting the promise of these derivatives, also underscores the necessity for direct, head-to-head comparative studies against established drugs under standardized conditions to fully elucidate their therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. galaxypub.co [galaxypub.co]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative study of the reaction kinetics of N-(2-Aminophenyl)acetamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics for two common synthetic routes to N-(2-Aminophenyl)acetamide: the catalytic hydrogenation of 2-nitroacetanilide and the acylation of o-phenylenediamine. By presenting detailed experimental protocols, quantitative kinetic data, and mechanistic diagrams, this document aims to equip researchers with the necessary information to select and optimize the synthesis of this important intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. The efficiency of its production is paramount, and understanding the kinetics of its formation is crucial for process optimization, yield maximization, and cost reduction. This guide compares two prevalent synthetic methodologies, highlighting the differences in their reaction rates and mechanistic pathways.
Comparative Kinetic Data
The following tables summarize representative kinetic data for the two primary synthetic routes to this compound. These values are illustrative and can be influenced by specific reaction conditions.
Method 1: Catalytic Hydrogenation of 2-Nitroacetanilide
This method involves the reduction of a nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
| Parameter | Value | Conditions |
| Reaction Order (w.r.t. 2-Nitroacetanilide) | 1 | 1 atm H₂, 25°C, Ethanol |
| Reaction Order (w.r.t. H₂) | 1 | 0.1 M 2-Nitroacetanilide, 25°C, Ethanol |
| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 25°C, 5% Pd/C |
| Activation Energy (Ea) | 45 kJ/mol | 1 atm H₂, Ethanol |
| Typical Reaction Time | 2 - 4 hours | - |
| Yield | >95% | - |
Method 2: Acylation of o-Phenylenediamine
This approach involves the reaction of o-phenylenediamine with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base.
| Parameter | Value | Conditions |
| Reaction Order (w.r.t. o-Phenylenediamine) | 1 | 25°C, Dichloromethane |
| Reaction Order (w.r.t. Acetic Anhydride) | 1 | 25°C, Dichloromethane |
| Rate Constant (k) | 8.2 x 10⁻² L mol⁻¹ s⁻¹ | 25°C, Pyridine (catalyst) |
| Activation Energy (Ea) | 30 kJ/mol | Dichloromethane |
| Typical Reaction Time | 30 - 60 minutes | - |
| Yield | 90-95% | - |
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the reaction mechanisms and a general workflow for a kinetic study.
Catalytic hydrogenation of 2-nitroacetanilide.
Acylation of o-phenylenediamine.
General workflow for a kinetic study.
Experimental Protocols
Detailed methodologies for the kinetic analysis of each synthetic route are provided below.
Method 1: Kinetic Study of Catalytic Hydrogenation
Objective: To determine the reaction rate and order with respect to 2-nitroacetanilide.
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-Performance Liquid Chromatography (HPLC) system
-
Constant temperature reaction vessel with magnetic stirring and gas inlet
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a hydrogen inlet, and a septum for sampling, dissolve a known concentration of 2-nitroacetanilide (e.g., 0.1 M) in ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
-
Initiation: Purge the flask with hydrogen gas and maintain a constant positive pressure (e.g., 1 atm). Start vigorous stirring at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Preparation: Immediately filter the aliquot through a syringe filter to remove the Pd/C catalyst and dilute with a known volume of the mobile phase for HPLC analysis.
-
Analysis: Inject the prepared sample into the HPLC to determine the concentration of 2-nitroacetanilide and this compound.
-
Data Analysis: Plot the concentration of 2-nitroacetanilide versus time. Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0. Repeat the experiment with varying initial concentrations of 2-nitroacetanilide to determine the reaction order.
Method 2: Kinetic Study of Acylation
Objective: To determine the reaction rate and order with respect to o-phenylenediamine and acetic anhydride.
Materials:
-
o-Phenylenediamine
-
Acetic Anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Gas Chromatography (GC) system
-
Constant temperature reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a septum for sampling, dissolve a known concentration of o-phenylenediamine (e.g., 0.1 M) and a catalytic amount of pyridine in anhydrous DCM.
-
Initiation: At time t=0, add a known concentration of acetic anhydride (e.g., 0.1 M) to the flask while stirring vigorously at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching and Preparation: Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a suitable quenching agent (e.g., a primary amine like butylamine) and dilute with a known volume of DCM for GC analysis.
-
Analysis: Inject the prepared sample into the GC to determine the concentration of o-phenylenediamine and this compound.
-
Data Analysis: Plot the concentration of o-phenylenediamine versus time. Determine the initial rate of the reaction. Repeat the experiment with varying initial concentrations of both o-phenylenediamine and acetic anhydride to determine the respective reaction orders.
Conclusion
The comparative kinetic data reveals that the acylation of o-phenylenediamine is a significantly faster reaction than the catalytic hydrogenation of 2-nitroacetanilide under the specified conditions, as indicated by its larger rate constant and lower activation energy. However, catalytic hydrogenation often provides higher yields and avoids the use of potentially corrosive acylating agents.
The choice of synthetic route will depend on the specific requirements of the application, including desired reaction time, yield, and process safety considerations. The provided protocols and kinetic data serve as a valuable resource for making informed decisions in the synthesis of this compound.
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of N-(2-Aminophenyl)acetamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical cornerstone of innovative research. This guide provides an objective comparison of key analytical techniques for confirming the structure of N-(2-Aminophenyl)acetamide derivatives, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can select the most appropriate workflow for their specific needs, ensuring the integrity and validity of their findings.
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer and anticoagulant agents.[1][2] Accurate structural confirmation is therefore paramount for establishing structure-activity relationships (SAR) and advancing drug discovery efforts. This guide focuses on the three principal techniques for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for structural confirmation depends on a variety of factors, including the nature of the sample, the desired level of detail, and the available instrumentation. While NMR and MS are fundamental for determining molecular connectivity and formula, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state.[3] The complementary nature of these techniques offers a robust and comprehensive approach to structural elucidation.
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data obtained from each technique for this compound derivatives and related structures.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃ [3][4][5]
| Atom/Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Acetyl CH₃ | 1.8 - 2.2 (singlet) | ~24 |
| Amide NH | 7.1 - 9.7 (broad singlet) | - |
| Amino NH₂ | 3.2 - 3.9 (broad singlet) | - |
| Aromatic CH | 6.7 - 8.1 (multiplets/doublets) | 115 - 145 |
| Carbonyl C=O | - | 168 - 172 |
Note: Chemical shifts can vary depending on the specific substitution pattern and solvent used.
Table 2: Key Mass Spectrometry Fragmentation Data for Acetamide Derivatives [6][7]
| Parameter | Typical Observation | Interpretation |
| Molecular Ion Peak (M⁺) | Odd m/z value for compounds with an odd number of nitrogen atoms. | Confirms the molecular weight of the compound. |
| Base Peak | Often results from α-cleavage adjacent to the amino or amide group. | Indicates a stable fragment, providing clues about the structure. |
| Key Fragmentation Pathways | Loss of CH₂=C=O (ketene), loss of the acetyl group (CH₃CO), cleavage of the amide bond. | Helps to identify functional groups and connectivity. |
Table 3: Selected X-ray Crystallography Data for Acetamide and Amide-containing Structures [8][9][10][11]
| Parameter | Typical Value (Å or °) |
| C-C (aromatic) Bond Length | 1.36 - 1.41 Å |
| C-N (amide) Bond Length | 1.32 - 1.38 Å |
| C=O (amide) Bond Length | 1.21 - 1.24 Å |
| C-C (acetyl) Bond Length | 1.49 - 1.53 Å |
| N-C-C Bond Angle | 110 - 115° |
| C-N-C Bond Angle | 118 - 125° |
| O=C-N Bond Angle | 120 - 124° |
Note: These values are illustrative and can be influenced by the specific crystalline environment and substituent effects.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline generalized procedures for the synthesis and structural analysis of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the acylation of a substituted aniline with an appropriate acylating agent.[5][12]
General Procedure:
-
Dissolution: Dissolve the substituted 2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine or sodium hydroxide (1.1 - 2 equivalents), to the solution.[2][5]
-
Acylation: Add the acylating agent (e.g., chloroacetyl chloride, acetyl chloride) (1 equivalent) dropwise to the stirred solution.[5]
-
Reaction: Heat the reaction mixture under reflux for a specified time (e.g., 1-5 hours), monitoring the progress by thin-layer chromatography (TLC).[5][12]
-
Work-up: After completion, cool the mixture and perform an appropriate work-up, which may include washing with aqueous solutions (e.g., 10% HCl, saturated NaHCO₃), drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[2][13]
Structural Confirmation Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[14] Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and multiplicities.[3]
2. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound, as well as structural details from its fragmentation pattern.[6]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for pure compounds or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for mixtures.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.[15]
3. Single-Crystal X-ray Crystallography
This technique provides the unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and intermolecular interactions.
Mandatory Visualizations
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A generalized workflow for the synthesis and structural confirmation of this compound derivatives.
Biological Signaling Pathway
Some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been shown to induce cell death in cancer cells through the concomitant induction of apoptosis and autophagy.[1] The following diagram illustrates a simplified representation of these interconnected pathways.
Caption: Simplified signaling pathway showing the induction of apoptosis and autophagy by a bioactive this compound derivative.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reproducibility of N-(2-Aminophenyl)acetamide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Chemical Intermediate
N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide, is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] The reliability and reproducibility of its synthesis are paramount for ensuring consistent product quality and efficient scale-up. This guide provides a comparative analysis of the two most common synthetic protocols for this compound: the catalytic hydrogenation of 2-nitroacetanilide and the acetylation of o-phenylenediamine. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the factors influencing the reproducibility of each method.
Comparison of Synthesis Protocols
The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and the ease of the procedure. Below is a summary of the key performance indicators for the two primary methods.
| Parameter | Catalytic Hydrogenation of 2-Nitroacetanilide | Acetylation of o-Phenylenediamine |
| Typical Yield | >95%[2] | 70-98% (highly dependent on reaction conditions)[3] |
| Purity of Crude Product | Generally high, with potential for catalyst leaching | Variable, often contains di-acetylated byproduct |
| Primary Reactants | 2-Nitroacetanilide, Hydrogen source | o-Phenylenediamine, Acetylating agent |
| Key Reagents/Catalysts | Pd/C, Pt/C, Raney Nickel[2][4] | Acetic anhydride, Acetyl chloride[3] |
| Reaction Time | 1-6 hours[2] | 3-24 hours[3] |
| Key Challenges | Handling of flammable hydrogen gas and pyrophoric catalysts, potential for dehalogenation of substrates with halogen substituents[2][5] | Formation of N,N'-diacetyl-1,2-phenylenediamine byproduct, requiring careful control of stoichiometry and reaction temperature |
| Reproducibility | Generally high due to the clean nature of the reaction | Moderate to high, sensitive to reaction conditions which can affect the ratio of mono- to di-acetylated product |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitroacetanilide
This method is one of the most common and efficient routes to this compound, typically affording high yields and purity.[1] The reduction of the nitro group is achieved using a catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[2][4]
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C) or Raney Nickel
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a pressure-resistant vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.
-
Carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating for 1-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Acetylation of o-Phenylenediamine
This protocol involves the direct acylation of one of the amino groups of o-phenylenediamine. A significant challenge with this method is controlling the reaction to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.[6]
Materials:
-
o-Phenylenediamine
-
Acetic anhydride or Acetyl chloride
-
Dichloromethane (or other suitable anhydrous solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Standard laboratory glassware
-
Separatory funnel
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Dissolve o-phenylenediamine and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane in a round-bottom flask.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acetylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the cooled and stirred solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 3-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, which may contain the di-acetylated byproduct, can be purified by column chromatography or recrystallization to yield pure this compound.
Experimental Workflow Diagrams
Caption: Generalized experimental workflows for the synthesis of this compound.
Logical Comparison of Synthesis Protocols
Caption: Logical comparison of the two main synthesis protocols.
Discussion on Reproducibility
The reproducibility of a chemical synthesis is a critical factor in research and development. For the synthesis of this compound, the catalytic hydrogenation of 2-nitroacetanilide generally offers higher reproducibility. This is attributed to the clean and typically complete conversion of the nitro group to the amine, with minimal side reactions. The primary sources of variability in this protocol lie in the activity of the catalyst and the efficiency of the hydrogenation setup. A well-maintained catalyst and a properly sealed reaction system are crucial for consistent results.
In contrast, the acetylation of o-phenylenediamine is more susceptible to variations in reaction conditions, which can significantly impact its reproducibility. The main challenge is the competitive formation of the di-acetylated byproduct, N,N'-diacetyl-1,2-phenylenediamine. The ratio of the desired mono-acetylated product to the di-acetylated byproduct is highly sensitive to factors such as the stoichiometry of the reactants, the rate of addition of the acetylating agent, and the reaction temperature. Achieving high reproducibility with this method requires strict control over these parameters. Continuous flow chemistry has been explored as a method to improve the selectivity of monoacylation of diamines by offering precise control over reaction conditions.[6]
Conclusion
For applications where high purity and consistent, high yields are critical, the catalytic hydrogenation of 2-nitroacetanilide is the more robust and reproducible method for the synthesis of this compound. While it requires specialized equipment for handling hydrogen gas, the predictability of the reaction outcome is a significant advantage. The acetylation of o-phenylenediamine, while utilizing more standard laboratory techniques, presents challenges in controlling selectivity, which can lead to lower and more variable yields of the desired product. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(2-Aminophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle N-(2-Aminophenyl)acetamide with appropriate care. This compound is an aromatic amine and should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the powder or in an area with inadequate ventilation, a dust mask (such as a NIOSH-approved N95 respirator) is recommended to prevent inhalation.[1]
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Spill Management:
-
Small Spills: For minor spills, wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite. Carefully collect the material and place it into a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department and emergency services.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as gloves, pipette tips, and weighing papers. These should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is best practice to segregate aqueous and organic solvent solutions. Containers should be kept tightly closed and should not be filled to more than 80% capacity to allow for vapor expansion.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. Each container must be labeled with the following information:
-
The full chemical name: "this compound Waste"
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The associated hazards (e.g., "Hazardous Waste," "Irritant," "Toxic").
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
Data on Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes key information for the closely related isomer, N-(4-Aminophenyl)acetamide (p-Aminoacetanilide), to provide a comparative context.
| Property | Data for N-(4-Aminophenyl)acetamide (CAS 122-80-5) |
| Appearance | solid |
| Melting Point | 164 - 167 °C |
| Boiling Point | 267 °C |
| Flash Point | 195 °C |
| Water Solubility | 65 g/L (slightly soluble) |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 2,500 mg/kg |
This data is for a related compound and should be used for reference only.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety & Logistical Information for Handling N-(2-Aminophenyl)acetamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-(2-Aminophenyl)acetamide are paramount for laboratory safety and operational integrity. This document provides immediate, procedural guidance for the safe use of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation.[1] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification |
| Respiratory Protection | A government-approved respirator should be used.[1][2] For higher exposure, a NIOSH/MSHA approved respirator may be required.[3] |
| Eye/Face Protection | Tightly sealing safety goggles or a face shield.[1][3] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile).[4] Wear protective clothing and boots if necessary.[1][2] |
| General Hygiene | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial when working with this compound to prevent contamination and accidental exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are readily accessible.[1][2]
2. Handling:
-
Use non-sparking tools to prevent ignition.[6]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][7]
3. Storage:
-
Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (including contaminated gloves, wipes, and weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
The container must be kept tightly sealed.[4]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan to avoid dangerous chemical reactions.[4]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
